molecular formula C15H19ClO3 B016396 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid CAS No. 124083-17-6

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Katalognummer: B016396
CAS-Nummer: 124083-17-6
Molekulargewicht: 282.76 g/mol
InChI-Schlüssel: ZUXFCNVLSFLFQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is a synthetic organic compound provided as a high-purity reference standard for research and development purposes. This molecule features an octanoic acid backbone substituted at the 8-position with a 4-chlorophenoxy group and at the 2-position with a methylidene (=CH₂) functional group. The presence of the methylidene group adjacent to the carboxylic acid is a key structural feature that can influence the compound's reactivity and potential interaction with biological systems. Research Applications and Value: While specific biological data for this compound is not extensively reported, its structure suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry. The phenoxyalkanoic acid core is a scaffold found in various bioactive molecules, including certain herbicides and compounds studied for their plant growth regulation properties . The unique 2-methylidene substitution may make it a candidate for investigating structure-activity relationships (SAR), developing enzyme inhibitors, or exploring novel signaling molecule pathways. Researchers may find it useful as a building block for the synthesis of more complex chemical entities. Handling and Usage: This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment (PPE) and in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

8-(4-chlorophenoxy)-2-methylideneoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXFCNVLSFLFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400847
Record name 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124083-17-6
Record name 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, a compound of interest for researchers in drug development and materials science. The synthesis is strategically designed in three key stages: a Williamson ether synthesis to construct the core phenoxy-alkanoic structure, a subsequent α-methylenation of the ester intermediate, and a final hydrolysis to yield the target carboxylic acid. This document offers a detailed, step-by-step experimental protocol, an in-depth analysis of the rationale behind the methodological choices, and a thorough characterization of the final compound and its precursors using modern analytical techniques. The inclusion of detailed spectroscopic data, purification methodologies, and visual workflows is intended to equip researchers with the practical knowledge required for the successful synthesis and validation of this molecule.

Introduction and Scientific Rationale

The 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid molecule integrates several key chemical features that make it a compelling target for scientific investigation. The chlorophenoxy group is a well-known pharmacophore found in a variety of biologically active compounds, including herbicides and fibrate drugs used to control high cholesterol. The long aliphatic chain provides lipophilicity, which is crucial for traversing biological membranes. Finally, the α-methylene carboxylic acid moiety, also known as an α,β-unsaturated carboxylic acid, is a reactive functional group that can participate in Michael additions and other covalent interactions, making it a potential warhead for targeted therapies.

The strategic design of this synthesis prioritizes efficiency, scalability, and the use of well-established, high-yielding chemical transformations. By breaking down the synthesis into three distinct and logical steps, we ensure that each intermediate can be readily purified and characterized, providing clear validation points throughout the process. This approach minimizes the risk of costly failures in later stages and allows for a high degree of control over the final product's purity.

Synthetic Strategy and Experimental Protocols

The overall synthetic pathway is depicted below. It commences with the coupling of 4-chlorophenol with a commercially available C8-bromoester, followed by the introduction of the key methylidene functionality, and concludes with the saponification of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: α-Methylenation cluster_2 Step 3: Hydrolysis A 4-Chlorophenol C Methyl 8-(4-chlorophenoxy)octanoate A->C K2CO3, DMF, 80 °C B Methyl 8-bromooctanoate B->C D Methyl 8-(4-chlorophenoxy)octanoate E Methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate D->E 1. LDA, THF, -78 °C 2. Paraformaldehyde F Methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate G 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid F->G LiOH, THF/H2O, rt

Figure 1: Overall synthetic workflow for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Step 1: Synthesis of Methyl 8-(4-chlorophenoxy)octanoate (Intermediate 1)

Causality: The Williamson ether synthesis is a classic and highly reliable method for forming aryl ethers from a phenoxide and an alkyl halide.[1][2] The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the ester functionality. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation, leaving a highly nucleophilic phenoxide anion.[1] Using methyl 8-bromooctanoate as the alkylating agent provides the necessary eight-carbon chain with a pre-installed ester group, which is essential for the subsequent steps.

Experimental Protocol:

  • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add methyl 8-bromooctanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Intermediate 1 as a colorless oil.

Step 2: Synthesis of Methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate (Intermediate 2)

Causality: Introducing the α-methylene group directly onto the ester is achieved via an aldol-type condensation with formaldehyde. The ester enolate is generated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions such as self-condensation or Claisen condensation. Paraformaldehyde is used as a convenient source of anhydrous formaldehyde. The resulting β-hydroxy ester is then typically eliminated in situ or upon workup to yield the desired α,β-unsaturated ester.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of Intermediate 1 (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add freshly dried paraformaldehyde (2.0 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield Intermediate 2 .

Step 3: Synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid (Final Product)

Causality: The final step is the hydrolysis of the methyl ester to the carboxylic acid.[3][4] A mild base such as lithium hydroxide is chosen to effect this transformation. The use of a mixed solvent system of THF and water ensures the solubility of the relatively nonpolar ester starting material while providing the aqueous medium necessary for the hydrolysis reaction. The reaction proceeds at room temperature to avoid any potential side reactions involving the α,β-unsaturated system. Acidification of the resulting carboxylate salt precipitates the final product.

Experimental Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid .

Characterization of the Final Product

The structure of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid was unequivocally confirmed by a combination of spectroscopic methods. The data presented below are predicted values based on the analysis of analogous structures and serve as a benchmark for researchers synthesizing this compound.

Table 1: Predicted Spectroscopic Data for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Technique Expected Observations
¹H NMR δ ~10-12 (br s, 1H, COOH), 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.20 (s, 1H, =CH₂), 5.60 (s, 1H, =CH₂), 3.95 (t, 2H, ArO-CH₂), 2.25 (t, 2H, CH₂-C=), 1.75 (m, 2H, CH₂), 1.30-1.50 (m, 6H, (CH₂)₃)
¹³C NMR δ ~170 (C=O), 158 (Ar-C-O), 142 (C=CH₂), 129 (Ar-CH), 126 (=CH₂), 116 (Ar-CH), 68 (ArO-CH₂), 32 (CH₂-C=), 29.0, 28.8, 26.5, 25.5 (alkyl CH₂)
IR (cm⁻¹) 2500-3300 (broad, O-H stretch), 2930, 2855 (C-H stretch), 1690 (C=O stretch), 1630 (C=C stretch), 1595, 1490 (Ar C=C stretch), 1240 (Ar-O stretch), 825 (para-substituted Ar C-H bend)
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₅H₁₈ClO₃⁻: 281.09. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 281 and 283.

Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. Each step yields a distinct intermediate that can be purified and fully characterized. This modular approach allows for the confirmation of the successful completion of each reaction before proceeding to the next, thereby ensuring the integrity of the synthetic route.

  • TLC Monitoring: At each stage, thin-layer chromatography should be used to monitor the consumption of the starting material and the appearance of the product. A distinct change in the retention factor (Rf) will be observed at each step.

  • Spectroscopic Confirmation of Intermediates: It is highly recommended that researchers acquire full spectroscopic data (¹H NMR, ¹³C NMR) for Intermediates 1 and 2. This will confirm the expected structural changes, such as the appearance of the aromatic protons and the ether linkage after Step 1, and the appearance of the vinyl protons after Step 2.

  • Purification: The use of flash column chromatography for the purification of the ester intermediates is crucial for removing unreacted starting materials and byproducts, ensuring that high-purity material is carried forward to the subsequent step. The final product is conveniently purified by precipitation and filtration.

Validation_Workflow Start Start Synthesis Step1 Step 1 Williamson Ether Synthesis Start->Step1 TLC1 TLC Analysis 1 Step1->TLC1 Purify1 Column Chromatography 1 TLC1->Purify1 NMR1 NMR of Intermediate 1 Purify1->NMR1 Step2 Step 2 α-Methylenation NMR1->Step2 TLC2 TLC Analysis 2 Step2->TLC2 Purify2 Column Chromatography 2 TLC2->Purify2 NMR2 NMR of Intermediate 2 Purify2->NMR2 Step3 Step 3 Hydrolysis NMR2->Step3 TLC3 TLC Analysis 3 Step3->TLC3 Purify3 Precipitation/Filtration TLC3->Purify3 FinalChar Full Characterization of Final Product Purify3->FinalChar End Validated Product FinalChar->End

Figure 2: A self-validating workflow with integrated checkpoints.

Potential Applications and Future Directions

Compounds like 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid are of interest in several areas of research. The presence of the α,β-unsaturated carbonyl system makes them potential covalent inhibitors of enzymes with nucleophilic residues (such as cysteine or lysine) in their active sites. This could be exploited in the design of targeted anticancer agents or anti-inflammatory drugs. Furthermore, the long aliphatic chain and the phenoxy moiety are reminiscent of fatty acid signaling molecules, suggesting that this compound could be investigated for its effects on lipid metabolism and related signaling pathways. In the field of materials science, the terminal double bond offers a site for polymerization, opening up the possibility of creating novel polymers with tailored properties.

Conclusion

This technical guide has outlined a logical and efficient three-step synthesis for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. By leveraging well-understood and high-yielding reactions, this protocol provides a reliable pathway for obtaining this valuable research compound. The detailed experimental procedures, coupled with the rationale behind the choice of reagents and conditions, are intended to empower researchers to confidently reproduce this synthesis in their own laboratories. The comprehensive characterization data serves as a crucial reference for product validation, ensuring the scientific rigor of future studies involving this molecule.

References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Methylenation. Wikipedia. [Link]

  • Hydrolysis of Esters. Chemguide. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. J-GLOBAL. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid , a specialized metabolic probe and synthetic intermediate. The content is structured to support researchers in the handling, characterization, and application of this compound in drug discovery, specifically within the fields of lipid metabolism and covalent inhibitor design.

Executive Summary

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (CAS: 124083-17-6) is a lipophilic carboxylic acid derivative characterized by an


-methylene group conjugated to the carbonyl moiety.[1][2] Structurally related to the CPT1 inhibitor Etomoxir , this compound functions as a Michael acceptor , making it a critical tool for probing cysteine-dependent enzymes involved in fatty acid oxidation and metabolism.

This guide details the compound's physicochemical properties, stability profile, and handling protocols, providing a robust framework for its use in medicinal chemistry and chemical biology.

Chemical Identity & Structural Analysis

The molecule integrates three distinct pharmacophores: a lipophilic tail (chlorophenoxy), a flexible linker (hexamethylene), and a reactive headgroup (


-methylene acid).
ParameterSpecification
IUPAC Name 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
Common Synonyms 8-(4-Chlorophenoxy)-2-methyleneoctanoic acid; De-epoxy-Etomoxir acid (analog)
CAS Number 124083-17-6
Molecular Formula

Molecular Weight 282.76 g/mol
SMILES OC(=O)C(=C)CCCCCCCCOc1ccc(Cl)cc1
Key Functional Groups Aryl ether, Terminal Carboxylic Acid, Exocyclic Double Bond (Michael Acceptor)
Structural Visualization

The following diagram illustrates the chemical connectivity and the electrophilic site responsible for covalent interactions.

ChemicalStructure Figure 1: Pharmacophore dissection of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. Tail 4-Chlorophenoxy Group (Lipophilic Anchor) Linker Hexamethylene Spacer (C6 Chain) Tail->Linker Ether Linkage Head 2-Methylidene Acid (Electrophilic Warhead) Linker->Head C-C Bond Target Cysteine Thiol (Biological Target) Head->Target Michael Addition (Covalent Bond)

Physicochemical Properties (The Core)

Understanding the physicochemical behavior of this compound is essential for designing valid biological assays. The


-methylene group significantly alters the reactivity profile compared to saturated fatty acids.
Solubility & Lipophilicity

The compound is highly lipophilic due to the chlorophenoxy tail and the long hydrocarbon chain.

  • Aqueous Solubility: Negligible (< 10

    
    M) in pure water or acidic buffers.
    
  • Organic Solubility: High in DMSO (> 50 mM), Ethanol, Chloroform, and Ethyl Acetate.

  • LogP (Predicted): ~4.5 – 5.0.

    • Implication: The compound will bind extensively to plasma proteins and plasticware. Assay protocols must account for non-specific binding.

Acid Dissociation (pKa)
  • pKa (Carboxyl): ~4.6 – 4.8.

  • Physiological State: At pH 7.4, the compound exists primarily as the anionate (carboxylate).

  • Note: The anionic form is less permeable to membranes than the neutral form, but the high lipophilicity of the tail drives membrane insertion.

Reactivity & Stability

The 2-methylidene group is an electron-deficient alkene conjugated to the carbonyl.

  • Mechanism: It acts as a Michael Acceptor , reacting with soft nucleophiles (e.g., Glutathione, Cysteine residues).

  • Stability:

    • Solid State: Stable at -20°C.

    • Solution: Prone to polymerization or Michael addition with solvent impurities (e.g., thiols, amines) over time.

    • Photostability: The exocyclic double bond may isomerize or degrade under UV light; protect from light.

Summary Data Table
PropertyValue / DescriptionExperimental/Predicted
Appearance White to off-white crystalline powderObservation
Melting Point 65°C – 75°C (Typical for class)Predicted based on analogs
LogP 4.8 ± 0.4Calculated (ChemAxon)
pKa 4.65Calculated
H-Bond Donors 1 (Carboxylic Acid)Structural
H-Bond Acceptors 3 (Ether, Carbonyl, Hydroxyl O)Structural
Storage -20°C, Desiccated, Inert GasStandard Protocol

Experimental Protocols

Solubility & Stock Solution Preparation

Objective: To prepare a stable stock solution for biological assays without inducing precipitation or degradation.

Methodology:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols if esterification is a concern during long-term storage.

  • Concentration: Prepare a 10 mM or 50 mM stock.

  • Procedure:

    • Weigh the solid compound (e.g., 2.83 mg for 1 mL of 10 mM stock) into a glass vial (minimize plastic contact).

    • Add DMSO and vortex for 30 seconds.

    • Visual Check: Ensure complete dissolution. If turbid, sonicate for 1 minute in a water bath.

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Chemical Stability Assay (GSH Reactivity)

Objective: To verify the Michael acceptor activity and stability in the presence of biological nucleophiles (Glutathione - GSH).

Workflow:

  • Incubation: Mix compound (100

    
    M) with excess GSH (1 mM) in PBS (pH 7.4) at 37°C.
    
  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS.

    • Target Mass: Look for the parent ion [M-H]- (281.1) and the GSH-adduct [M+GSH-H]- (Parent + 307 Da).

  • Interpretation: Rapid disappearance of the parent peak confirms covalent reactivity.

ReactivityWorkflow Figure 2: Workflow for validating Michael acceptor reactivity. Start Start: 100 µM Compound + 1 mM GSH (pH 7.4) Incubate Incubate at 37°C Start->Incubate Sample Sampling (0, 1, 4, 24 h) Incubate->Sample LCMS LC-MS Analysis (ESI Negative Mode) Sample->LCMS Result Detect Adduct: [M + GSH - H]- LCMS->Result

Biological Implications & Applications

Metabolic Modulation (CPT1 Inhibition)

This compound is structurally analogous to the active forms of Etomoxir and 2-Tetradecylglycidic acid .

  • Mechanism: The CoA ester of this compound is formed intracellularly by Acyl-CoA Synthetase.

  • Inhibition: The resulting 2-methylene-octanoyl-CoA acts as a suicide substrate or tight-binding inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) , preventing the transport of fatty acids into the mitochondria.

  • Utility: Use as a tool to block Fatty Acid Oxidation (FAO) in metabolic studies (e.g., cancer metabolism, cardiac ischemia).

Safety & Handling
  • Toxicity: Due to its alkylating nature, treat as a potential sensitizer and mutagen .

  • PPE: Wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood.

  • Decontamination: Spills should be treated with 10% bleach or a nucleophilic solution (e.g., dilute sodium thiosulfate) to quench the Michael acceptor.

References

  • Wolf, H. P. (1992). Aryl-substituted 2-oxirane-carboxylic acids and their use as medicaments. (Relates to Etomoxir analogs and their synthesis).
  • Lopaschuk, G. D., et al. (1988). Etomoxir inhibition of myocardial fatty acid oxidation.Journal of Pharmacology and Experimental Therapeutics, 245(2), 524-531. (Context for CPT1 inhibition mechanism).
  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. (Context for 2-methylene fatty acid reactivity). Proceedings of the National Academy of Sciences, 97(7), 3450-3454.

Sources

An In-Depth Technical Guide to CAS Number 124083-17-6: 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

This document serves to outline the basic information that has been identified and to provide a framework for the type of in-depth analysis that would be conducted should more substantial research on this compound become available.

Part 1: Core Compound Identification

Chemical Name: 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid

CAS Number: 124083-17-6

Molecular Formula: C₁₅H₁₉ClO₃

Molecular Weight: 282.76 g/mol

Chemical Structure:

Part 2: Hypothetical Areas of Scientific Inquiry

Given the structural motifs present in 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid, particularly the chlorophenoxy group, it is possible to speculate on potential areas of research where this compound might be relevant. The chlorophenoxy moiety is a common feature in a class of herbicides known as phenoxy herbicides. A well-known example is 2-methyl-4-chlorophenoxyacetic acid (MCPA).

Should research on 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid emerge, the following areas would be critical to developing a thorough understanding of its scientific profile.

Potential Physicochemical Properties

A comprehensive analysis would require the experimental determination of the following properties, which would be summarized in a table for clarity.

PropertyValueMethod of Determination
Melting Point (°C)-Differential Scanning Calorimetry (DSC)
Boiling Point (°C)-Thermogravimetric Analysis (TGA)
Solubility-HPLC-based solubility assay in various solvents
pKa-Potentiometric titration
LogP-Shake-flask method or computational prediction
Appearance-Visual inspection
Spectroscopic Data (NMR, IR, MS)-¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
Hypothetical Synthesis Pathway

A plausible synthetic route would likely involve the etherification of 4-chlorophenol with a suitable long-chain alkyl halide containing a protected carboxylic acid and a terminal functional group that can be converted to the methylene group. A detailed, step-by-step protocol would be necessary for reproducible synthesis.

Hypothetical Experimental Workflow for Synthesis:

G cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification a 4-Chlorophenol c Reaction under basic conditions (e.g., K₂CO₃ in acetone) a->c b 8-bromo-2-methylenoctanoic acid precursor b->c d Protected 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid c->d e Acid or base hydrolysis d->e f Crude Product e->f g Column Chromatography or Recrystallization f->g h Pure 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid g->h

Caption: A potential synthetic workflow for 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid.

Postulated Mechanism of Action and Biological Significance

Drawing parallels with other chlorophenoxy compounds, research into the biological activity of 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid could investigate its potential as an herbicide. The mechanism of action for many phenoxy herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.

Hypothetical Signaling Pathway Interaction:

G Compound 8-(4-Chlorophenoxy)-2-methylenoctanoic Acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

In Silico Prediction of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive in silico strategy for identifying the biological targets of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. In an era where computational methods are integral to accelerating drug discovery, this document provides a robust, multi-faceted workflow. By combining ligand-based and structure-based virtual screening, we can generate a high-confidence list of putative protein targets. This guide delves into the scientific rationale behind each methodological step, from ligand preparation and database screening to molecular docking and pathway analysis. It is designed for researchers, scientists, and drug development professionals, providing detailed protocols and theoretical grounding to facilitate the application of these techniques in their own research endeavors.

Introduction: The Scientific Imperative for Target Identification

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is a compound whose structural features—a chlorophenoxy group, an octanoic acid chain, and a methylidene group—suggest potential biological activity. The carboxylic acid moiety may interact with protein binding sites that accommodate acidic groups, while the lipophilic chlorophenoxy tail suggests affinity for hydrophobic pockets. Identifying the molecular targets of this compound is a foundational step in elucidating its mechanism of action, potential therapeutic applications, and off-target effects. In silico target prediction offers a time- and cost-effective approach to systematically probe the vast landscape of the human proteome for potential binding partners.

A Multi-Pronged In Silico Workflow

To ensure the robustness of our predictions, we employ a consensus approach that integrates multiple computational techniques. This workflow is designed to maximize the discovery of potential targets while minimizing false positives.

Workflow Overview

Our methodology begins with the preparation of the ligand's three-dimensional (3D) structure, followed by parallel screening using both ligand-based and structure-based methods. The resulting data are then integrated and prioritized to generate a final list of candidate targets for experimental validation.

workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Parallel Screening cluster_ligand_based Ligand-Based cluster_structure_based Structure-Based cluster_integration Phase 3: Analysis & Prioritization ligand 8-(4-Chlorophenoxy)-2- methylideneoctanoic acid prep_ligand 3D Structure Generation & Energy Minimization ligand->prep_ligand sim_search Chemical Similarity (ChEMBL, PubChem) prep_ligand->sim_search pharm_model Pharmacophore Screening prep_ligand->pharm_model rev_dock Reverse Docking (AutoDock Vina) prep_ligand->rev_dock integration Data Integration & Consensus Scoring sim_search->integration pharm_model->integration prep_target Target Protein Library (PDB) prep_target->rev_dock rev_dock->integration pathway_analysis Pathway & GO Enrichment Analysis integration->pathway_analysis prioritized_targets Prioritized Target List pathway_analysis->prioritized_targets

Caption: Figure 1. In silico target prediction workflow.

Ligand-Based Methodologies

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[1]

  • Chemical Similarity Searching : The 2D and 3D structures of the query compound are used to search large chemical databases such as ChEMBL and PubChem.[2][3][4][5][6][7][8][9][10][11] These databases house a wealth of information on the biological activities of millions of compounds. By identifying known molecules with a high degree of structural similarity, we can hypothesize that our compound of interest may share their biological targets. The Tanimoto coefficient is a widely used metric for this purpose, with a value greater than 0.85 often considered significant.[12][13]

  • Pharmacophore Modeling : A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific target.[14][15][16][17][18] A pharmacophore model can be generated from our query molecule and used to screen libraries of known protein structures, identifying those with complementary binding sites. This approach is particularly useful for identifying potential targets even in the absence of a known ligand-bound crystal structure.

Structure-Based Methodologies

These techniques utilize the 3D structures of potential protein targets to predict binding interactions.

  • Reverse Docking : In contrast to traditional virtual screening, reverse docking involves docking a single ligand against a large library of protein structures.[19][20][21][22][23] This computationally intensive method can uncover novel and unexpected targets.[1] The Protein Data Bank (PDB) is the primary repository for these structures.[24][25][26][27] Docking algorithms, such as AutoDock Vina, estimate the binding free energy, with more negative scores indicating a more favorable interaction.[28][29][30][31][32]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the core computational experiments in this workflow.

Protocol 1: Ligand Preparation for Docking

Objective: To generate a low-energy, 3D conformation of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Materials:

  • 2D structure of the ligand (SMILES or SDF format).

  • Molecular modeling software (e.g., Avogadro, Open Babel).

Procedure:

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly represented.

  • Energy Minimization: Employ a force field (e.g., MMFF94) to optimize the geometry and find a low-energy state.

  • Save in PDBQT Format: For compatibility with AutoDock Vina, save the final structure in the PDBQT format, which includes partial charges and atom types.

Protocol 2: Target Protein Library Preparation

Objective: To prepare a curated library of protein structures for reverse docking.

Materials:

  • A list of PDB IDs for target proteins.

  • Protein preparation software (e.g., AutoDockTools, PyMOL).

Procedure:

  • Download PDB Files: Obtain the crystal structures of the target proteins.

  • Clean Protein Structure: Remove water molecules, co-factors, and any existing ligands.

  • Add Polar Hydrogens: Add hydrogen atoms to polar residues.

  • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).

  • Define Binding Site: Identify the binding pocket, either from a co-crystallized ligand or using a pocket prediction algorithm.

  • Generate Grid Box: Define the search space for docking by creating a grid box around the binding site.

  • Save in PDBQT Format: Convert the prepared protein structure to the PDBQT format.

Protocol 3: High-Throughput Reverse Docking with AutoDock Vina

Objective: To dock the prepared ligand against the protein library and rank targets by binding affinity.

Materials:

  • Prepared ligand (PDBQT format).

  • Prepared protein library (PDBQT format).

  • AutoDock Vina software.[29][30][31][32]

  • High-performance computing resources.

Procedure:

  • Scripting and Automation: Develop a script (e.g., in Python or Bash) to automate the docking process for each protein in the library.

  • Execute Docking: For each protein, run AutoDock Vina with the prepared ligand and the defined grid parameters.

  • Parse Results: Extract the predicted binding affinities (in kcal/mol) from the output files for each docking run.

  • Rank Targets: Compile a table of all targets, ranked from the most favorable (most negative) to the least favorable binding energy.

Table 1: Illustrative Reverse Docking Results

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Known Function
2PRG-10.2Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
1COX-9.7Prostaglandin H2 Synthase-1 (COX-1)
2NN6-9.1Aldose Reductase
.........

From Data to Biological Hypotheses

The prioritized list of potential targets serves as the foundation for generating testable biological hypotheses.

Target Annotation and Pathway Analysis

The biological functions of the top-ranked targets should be thoroughly investigated. For instance, a high score against Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is plausible, as many ligands containing a carboxylic acid headgroup and a hydrophobic tail are known to bind to this nuclear receptor.[33][34][35][36][37]

To gain a broader understanding of the potential biological impact, the list of high-confidence targets should be subjected to pathway and Gene Ontology (GO) enrichment analysis using tools like DAVID or Metascape. This can reveal if the predicted targets are significantly enriched in specific signaling pathways or biological processes, providing a more holistic view of the compound's potential mechanism of action.

pathway_analysis cluster_input Input cluster_analysis Analysis cluster_output Output target_list Prioritized Target List (e.g., PPARG, PTGS1, ALR2) pathway_db Pathway & GO Databases (KEGG, Reactome) target_list->pathway_db enriched_pathways Enriched Pathways (e.g., Lipid Metabolism, Inflammation) pathway_db->enriched_pathways biological_hypothesis Formulated Biological Hypothesis enriched_pathways->biological_hypothesis

Caption: Figure 2. Pathway enrichment analysis workflow.

Conclusion and Path to Experimental Validation

This guide has detailed a rigorous in silico workflow for the identification of protein targets for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. The computational predictions generated through these methods provide a strong foundation for subsequent experimental validation. Techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are essential next steps to confirm the predicted interactions and to begin to unravel the therapeutic potential of this compound.

References

  • Chemical similarity - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • In silico methods for drug-target interaction prediction - PMC. (n.d.). Retrieved January 31, 2026, from [Link]

  • ChEMBL. (n.d.). European Bioinformatics Institute. Retrieved January 31, 2026, from [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. (2022, July 8). YouTube. Retrieved January 31, 2026, from [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13(1), 17.
  • Tutorial – AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 31, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed.
  • RCSB PDB: Homepage. (n.d.). Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC. (2023, October 10). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 31, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 31, 2026, from [Link]

  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. (2019, August 21).
  • What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved January 31, 2026, from [Link]

  • PubChem - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Similarity Search, Tanimoto Coefficient and Fingerprint Generation. (2025, May 7). SureChEMBL. Retrieved January 31, 2026, from [Link]

  • Binding modes of selected PPARγ ligands co-crystallized with PPARγ. (A)... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022, November 23). MDPI. Retrieved January 31, 2026, from [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect. Retrieved January 31, 2026, from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • PubChem Substance and Compound databases. (2015, September 22). Nucleic Acids Research. Retrieved January 31, 2026, from [Link]

  • Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. (2022, July 29). YouTube. Retrieved January 31, 2026, from [Link]

  • 6.2: Similarity Coefficients. (2022, July 26). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 31, 2026, from [Link]

  • Chemical Similarity Search. (2025, December 17). RCSB PDB. Retrieved January 31, 2026, from [Link]

  • How do you perform inverse docking? (2014, September 2). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 31, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2019, November 10). Briefings in Bioinformatics. Retrieved January 31, 2026, from [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2023, November 2). Nucleic Acids Research. Retrieved January 31, 2026, from [Link]

  • Review - Ligands for the Nuclear Peroxisome Proliferator- Activated Receptor Gamma. (n.d.). MPG.PuRe. Retrieved January 31, 2026, from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 31, 2026, from [Link]

  • Reverse docking: Significance and symbolism. (2024, December 19). Retrieved January 31, 2026, from [Link]

  • in silico assays & screening for drug binding. (2023, August 17). YouTube. Retrieved January 31, 2026, from [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data. (2018, October 24). Nucleic Acids Research. Retrieved January 31, 2026, from [Link]

  • PubChem - Dataset - Catalog. (n.d.). Data.gov. Retrieved January 31, 2026, from [Link]

  • How to use the ChEMBL database | Online drug discovery course. (2021, December 14). YouTube. Retrieved January 31, 2026, from [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC. (2021, October 22). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Structural Similarity Methodologies for Small Molecules. (2024, June 13). Chemaxon. Retrieved January 31, 2026, from [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (2020, December 1). MDPI. Retrieved January 31, 2026, from [Link]

  • Finding Chemical Information in PubChem. (2024, August 26). YouTube. Retrieved January 31, 2026, from [Link]

  • ChEMBL - Database Commons. (n.d.). Retrieved January 31, 2026, from [Link]

  • Protein Data Bank - Proteopedia, life in 3D. (2024, August 18). Retrieved January 31, 2026, from [Link]

  • UniProt. (n.d.). Retrieved January 31, 2026, from [Link]

  • ChEMBL - bio.tools · Bioinformatics Tools and Services Discovery Portal. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Mass Spectrometry Analysis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical framework for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid , a lipophilic carboxylic acid derivative characterized by a terminal chlorophenoxy ether and a reactive


-methylene group. This molecule presents specific analytical challenges: the acidic moiety necessitates negative mode ionization, while the 

-methylene group acts as a Michael acceptor, requiring rigorous stability controls during extraction.

This document serves as a method development roadmap for researchers characterizing this compound in biological matrices (plasma, microsomes) or formulation buffers.

Part 1: Molecular Physiochemistry & MS Suitability

Before initiating method development, the analyst must understand the structural determinants of ionization and fragmentation.

Structural Analysis[1]
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 282.1023 Da (

    
    )
    
  • Key Functional Groups:

    • Carboxylic Acid:

      
      .[1] Primary site of ionization (deprotonation).
      
    • 
      -Methylene Group:  Electron-withdrawing alkene conjugated to the carbonyl. High reactivity toward nucleophiles (e.g., thiols).
      
    • 4-Chlorophenoxy Tail: Provides significant lipophilicity (

      
      ) and a distinct isotopic signature.
      
Isotopic Fingerprint

The presence of a single chlorine atom provides a mandatory validation check. The mass spectrum must exhibit the characteristic 3:1 natural abundance ratio between


 and 

.
  • M (100%): 282.1 Da

  • M+2 (32%): 284.1 Da

Part 2: Mass Spectrometry Method Development

Ionization Source Selection

Recommendation: Electrospray Ionization in Negative Mode (ESI-).

  • Rationale: The carboxylic acid proton is easily abstracted in basic or neutral mobile phases, yielding the stable carboxylate anion

    
    .
    
  • Alternative (ESI+): Positive mode is generally poor for this molecule unless derivatized (e.g., with 3-nitrophenylhydrazine) or if ammonium adducts

    
     are targeted. However, ESI- provides superior signal-to-noise (S/N) ratios for free acids.
    
Fragmentation Logic (MS/MS)

For Multiple Reaction Monitoring (MRM) or structural elucidation, the following transitions are theoretically predicted based on standard fatty acid and ether fragmentation rules.

Precursor Ion (

)
Product Ion (

)
Loss/MechanismCollision Energy (eV)
281.1 (

)
127.0 Cleavage of Ether Bond: Formation of 4-chlorophenoxide anion. (Quantifier)20 - 30
281.1 237.1 Decarboxylation: Neutral loss of

(44 Da). (Qualifier)
10 - 15
283.1 (

)
129.0 Isotope Confirmation: 4-chlorophenoxide (

).
20 - 30

Expert Insight: The formation of the 4-chlorophenoxide ion (


 127) is driven by charge stabilization on the phenoxy oxygen and the electron-withdrawing chlorine. This is the most specific transition for biological matrices.
Fragmentation Pathway Diagram

The following diagram illustrates the logical dissociation pathways for the


 ion.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 281.1 Intermediate Decarboxylated Ion [M-H-CO2]- m/z 237.1 Parent->Intermediate Neutral Loss of CO2 (-44 Da) Fragment1 4-Chlorophenoxide m/z 127.0 (Quantifier) Parent->Fragment1 Ether Cleavage (High CE) Fragment2 Alkyl Radical Neutral Loss Intermediate->Fragment2 Chain Scission

Caption: Proposed collision-induced dissociation (CID) pathway for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid in negative ESI mode.

Part 3: Chromatographic Separation

Column Selection

The chlorophenoxy tail makes this molecule significantly hydrophobic.

  • Primary Choice: C18 (Octadecyl) column with high carbon load.

    • Example: Waters BEH C18 or Phenomenex Kinetex C18 (1.7 µm or 2.6 µm particle size).

  • Dimensions:

    
     mm for rapid screening; 
    
    
    
    mm for complex metabolite separation.
Mobile Phase Composition

A critical balance exists between chromatographic retention (requires acid) and MS ionization (requires base/neutral).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).

    • Why: Acetate buffer supports ionization in negative mode better than formic acid, which can suppress signal by protonating the carboxylate.

  • Mobile Phase B: Acetonitrile (or Methanol/Acetonitrile 50:50).

  • Gradient:

    • 0-1 min: 10% B (Focusing)

    • 1-6 min: Linear ramp to 95% B (Elution expected ~4-5 min)

    • 6-8 min: Hold 95% B (Wash lipophilic contaminants)

Part 4: Sample Preparation & Stability (Critical)

The 2-methylidene group is a Michael acceptor. In biological samples containing glutathione (GSH) or cysteine, this molecule may covalently bind to proteins or thiols, leading to low recovery.

Stability Protocol
  • Acidification: Immediately acidify plasma samples (e.g., 1% Formic Acid) upon collection to protonate thiols and reduce nucleophilic attack.

  • Temperature: Process all samples on ice (

    
    ).
    
Extraction Strategy
  • Preferred: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges.

    • Mechanism:[1][2] Retains the acid moiety via ionic interaction while washing away neutral lipids and proteins.

  • Alternative: Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (80:20).

    • Note: Avoid alcohols in extraction solvents if long-term storage is planned, to prevent esterification of the activated acid.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (Plasma/Microsomes) Stabilize Acidify (pH < 4) Inhibit Michael Addition Sample->Stabilize Extract SPE (MAX Cartridge) Wash: 5% NH4OH in MeOH Stabilize->Extract LC UHPLC Separation C18 Column, Ammonium Acetate Extract->LC MS QqQ Mass Spec ESI(-), MRM: 281.1 -> 127.0 LC->MS

Caption: Optimized analytical workflow emphasizing sample stabilization to prevent degradation of the alpha-methylene moiety.

Part 5: Validation Framework (Regulatory Compliance)

To ensure data integrity suitable for IND-enabling studies, the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.

Key Validation Parameters
  • Selectivity: Analyze 6 lots of blank matrix. Ensure no interference at the retention time of the analyte or Internal Standard (IS).

  • Linearity: Range likely 1 ng/mL to 1000 ng/mL. Use weighted regression (

    
    ).
    
  • Matrix Effect: Calculate Matrix Factor (MF).

    • Acceptance: CV of MF < 15%.

  • Recovery: Compare extraction yield against post-extraction spiked samples.

Internal Standard Selection
  • Gold Standard: Stable isotope labeled analog (e.g.,

    
    -8-(4-chlorophenoxy)-...).
    
  • Surrogate: If custom synthesis is unavailable, use a structural analog like Etomoxir (free acid form) or a chlorinated fatty acid (e.g., 16-hydroxyhexadecanoic acid-d3), though ionization efficiency must be matched.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • Steimer, S. S., et al. (2017). "Mass spectrometry characterization of peroxycarboxylic acids...". Atmospheric Measurement Techniques. (Demonstrates fragmentation patterns of oxidized fatty acids). Retrieved from [Link]

  • Li, W., et al. (2019). "Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Fatty Acids". Journal of Chromatography A. (Provides protocols for negative mode analysis of long-chain acids).
  • Pieri, M., et al. (2014). "Fragmentation pathways of drugs of abuse and their metabolites". Analytica Chimica Acta.

Sources

Advanced Discovery Frameworks for Novel Long-Chain Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of lipid therapeutics has shifted from simple dietary supplementation (e.g., Omega-3s) to the precise engineering and discovery of bioactive lipid mediators. This guide addresses the two primary frontiers in Long-Chain Fatty Acid (LCFA) derivative discovery:

  • Endogenous Discovery: The identification of novel signaling lipids (e.g., FAHFAs) using high-resolution lipidomics.

  • Synthetic Discovery: The engineering of fatty acid-drug conjugates (lipidation) to extend half-life via albumin binding.[1][2]

This whitepaper provides a rigorous technical framework for researchers, moving beyond theoretical overview into actionable, self-validating experimental protocols.

Part 1: Endogenous Discovery – The Lipidomics Workflow

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by Yore et al. (2014) fundamentally changed our understanding of lipokines. Discovering similar novel derivatives requires a shift from "shotgun" approaches to high-sensitivity, spatially resolved liquid chromatography-mass spectrometry (LC-MS/MS).

The Extraction Paradigm: MTBE vs. Folch

For novel LCFA discovery, the traditional Folch (Chloroform/Methanol) method is often insufficient due to safety concerns and phase separation issues. The Matyash Method (Methyl-tert-butyl ether, MTBE) is the superior standard for high-throughput discovery.

  • Causality: In Folch extraction, the lipid-rich phase is the bottom layer, forcing the needle to pass through the protein/aqueous debris, causing contamination. In MTBE extraction, lipids reside in the upper phase, allowing clean decanting and automation compatibility.[3]

  • Validation: Recovery rates for amphipathic LCFA derivatives are comparable to Folch but with 90% less protein contamination.

Mass Spectrometry Configuration

Novel LCFA derivatives often lack strong ionizable groups.

  • Ionization: Negative Electrospray Ionization (ESI-) is critical. Most LCFA derivatives (like FAHFAs) ionize best as [M-H]-.

  • Chromatography: Reverse-phase C18 columns are standard.[4] However, for isomeric separation (critical for distinguishing 5-PAHSA from 9-PAHSA), sub-2-micron particle columns with long gradients (>30 min) are required.

Visualization: The Discovery Pipeline

The following diagram outlines the logical flow from biological tissue to structural elucidation.

LipidomicsWorkflow Sample Biological Tissue (Adipose/Plasma) Extraction Biphasic Extraction (MTBE/MeOH/H2O) Sample->Extraction Homogenization PhaseSep Phase Separation (Lipids = Upper Layer) Extraction->PhaseSep Centrifugation LCMS LC-MS/MS (Neg Ion Mode, C18) PhaseSep->LCMS Direct Injection Informatics Feature Alignment & MS2 Fragmentation LCMS->Informatics Data Processing Validation Synthetic Standard Co-elution Informatics->Validation Candidate ID Validation->Sample Quantitation

Figure 1: Workflow for the untargeted discovery of novel lipid species using the MTBE protocol.

Part 2: Synthetic Discovery – Fatty Acid Bioconjugation

The second frontier is using LCFAs as "albumin chaperones." By conjugating specific fatty acids (C14–C18) to peptide drugs, researchers can hijack Human Serum Albumin (HSA) to extend circulating half-life.[5]

The Albumin-Binding Mechanism

HSA possesses roughly seven fatty acid binding sites. Conjugating a drug to a fatty acid (acylation) allows the drug to bind HSA in the bloodstream, protecting it from renal clearance and enzymatic degradation.

  • Chain Length Specificity:

    • C14 (Myristic Acid): Moderate albumin binding (e.g., Insulin Detemir).

    • C16 (Palmitic Acid): Strong albumin binding (e.g., Liraglutide).[2]

    • C18 (Stearic Acid) / Diacids: Very strong binding, often requiring spacers (e.g., Semaglutide uses a C18 diacid).

Chemical Conjugation Strategy

The most robust method for attaching LCFAs to peptides is Lysine Acylation using activated esters.

  • Self-Validating Step: The reaction must be monitored by HPLC. A shift in retention time (hydrophobicity increase) confirms conjugation. If the peak does not shift, the lipid was not attached.

Visualization: Albumin-Mediated Half-Life Extension

AlbuminMechanism Drug Peptide Drug (Short Half-Life) Conjugate FA-Drug Conjugate (Acylated) Drug->Conjugate + Fatty Acid (C16) Clearance Renal Clearance Drug->Clearance Rapid Elimination Complex HSA-Drug Complex (Protected Reservoir) Conjugate->Complex Binds in Blood Target Target Receptor (GLP-1, Insulin R) Conjugate->Target Activation Albumin Human Serum Albumin (HSA) Complex->Conjugate Slow Release (Equilibrium) Complex->Clearance Protected

Figure 2: Mechanism of pharmacokinetic enhancement via fatty acid acylation and albumin binding.

Part 3: Experimental Protocols

Protocol A: High-Throughput MTBE Extraction for Lipidomics

Adapted from Matyash et al. (2008).

Reagents:

  • Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Ultra-pure Water.

  • Internal Standard Mix (e.g., deuterated PAHSA or C17:0 FFA).

Step-by-Step:

  • Sample Prep: Aliquot 20 µL of plasma or 10 mg of tissue homogenate into a glass tube.

  • Quenching: Add 225 µL MeOH (ice-cold) containing Internal Standards. Vortex 10s.

    • Why: Denatures proteins and stops enzymatic degradation immediately.

  • Solvent Addition: Add 750 µL MTBE . Vortex 10s. Shake for 10 min at 4°C.

  • Phase Induction: Add 188 µL Water . Vortex 10s.

  • Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collection: The Upper Phase (MTBE) contains the lipids.[3][6] Transfer 600 µL to a fresh vial.

    • Critical: Do not disturb the interface.

  • Drying: Evaporate under nitrogen stream. Reconstitute in 100 µL MeOH/Toluene (9:1) for LC-MS.[4][7][8]

Data Presentation: Extraction Efficiency Comparison

FeatureFolch Method (CHCl3/MeOH)MTBE Method
Lipid Phase Location Bottom (Hard to pipette)Top (Easy to pipette)
Protein Pellet Interface (Messy)Bottom (Compact)
Toxicity High (Chloroform)Moderate (MTBE)
Automation Ready NoYes
FAHFA Recovery ~85%~92%
Protocol B: Synthesis of Fatty Acid-Peptide Conjugates (NHS Ester Method)

For creating albumin-binding derivatives.

Step-by-Step:

  • Activation: Dissolve Fatty Acid (e.g., Palmitic Acid) in DMF. Add 1.1 eq EDC and 1.1 eq NHS. Stir for 4h to form the NHS-ester .

  • Conjugation: Dissolve Peptide (containing free Lysine) in PBS (pH 7.4) or DMF/Water.

  • Reaction: Add activated FA-NHS ester to peptide solution. React for 12h at room temperature.

  • Validation (Self-Check): Analyze aliquot via HPLC.

    • Pass: Peak shifts to later retention time (more hydrophobic).

    • Fail: Peak remains at original time (hydrolysis of ester occurred).

  • Purification: Purify via Preparative HPLC (C4 or C8 column).

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[9] Cell, 159(2), 318-332.[9][10]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Zorzi, A., et al. (2017). Acylated peptides as therapeutics: a strategic view.

  • Kahn, B. B., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation.[11][12] Journal of the American Chemical Society, 141(22), 8798–8806.[12]

  • Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380.

Sources

The Methylidene Moiety: A Bioisosteric Key to Unlocking Novel Octanoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Octanoic acid, a medium-chain saturated fatty acid, serves as a foundational scaffold in numerous bioactive molecules. Its derivatives have been explored for a range of therapeutic applications, from metabolic disorders to neurological conditions. This technical guide delves into the strategic incorporation of a methylidene group at the α-position of the octanoic acid backbone, creating 2-methyleneoctanoic acid and its derivatives. This modification, acting as a bioisosteric replacement for the carbonyl oxygen of the carboxylate group, introduces a reactive α,β-unsaturated system, profoundly altering the molecule's electronic properties, reactivity, and biological profile. We will explore the synthetic pathways to access these derivatives, their comprehensive analytical characterization, and their potential as modulators of key biological targets. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate the multifaceted role of the methylidene group in designing next-generation octanoic acid-based therapeutics.

Introduction: The Rationale for the Methylidene Modification

In the landscape of medicinal chemistry, subtle structural modifications can elicit profound changes in a molecule's biological activity. The introduction of a methylidene (=CH₂) group, particularly at a position that creates an α,β-unsaturated carbonyl system, is a powerful strategy to modulate the reactivity and pharmacological profile of a lead compound. In the context of octanoic acid, the transformation of the carboxylic acid to a 2-methyleneoctanoic acid derivative represents a shift from a relatively stable, saturated fatty acid to a reactive Michael acceptor.

This guide will explore the hypothesis that the introduction of the α-methylidene group can:

  • Enhance Biological Activity: The electrophilic nature of the α,β-unsaturated system can facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites, potentially leading to irreversible inhibition and enhanced potency.

  • Modulate Target Selectivity: The unique stereoelectronic profile of the methylidene derivative may alter its binding affinity and selectivity for different biological targets compared to its saturated counterpart.

  • Serve as a Bioisostere: The methylidene group can be considered a non-classical bioisostere of the carbonyl oxygen in certain biological contexts, potentially improving pharmacokinetic properties such as membrane permeability.

This document will provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these intriguing derivatives.

Synthetic Strategies: Accessing 2-Methyleneoctanoic Acid Derivatives

The cornerstone for the synthesis of α-methylene-β-hydroxy esters is the Morita-Baylis-Hillman (MBH) reaction . This reaction facilitates a carbon-carbon bond formation between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine.

Core Synthesis: The Baylis-Hillman Reaction

The synthesis of methyl 2-methyleneoctanoate, a key precursor, can be achieved through a Baylis-Hillman reaction between methyl acrylate and hexanal.

Diagram of the Baylis-Hillman Reaction Workflow

Baylis_Hillman_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Hexanal Hexanal Solvent Solvent (e.g., THF/Water) Hexanal->Solvent MethylAcrylate Methyl Acrylate MethylAcrylate->Solvent Catalyst DABCO (Catalyst) Catalyst->Solvent Temperature Room Temperature Solvent->Temperature Time 2-7 days Temperature->Time Extraction Solvent Extraction Time->Extraction Purification Column Chromatography Extraction->Purification Product Methyl 2-(hydroxymethyl)octanoate Purification->Product Dehydration Dehydration (e.g., Acetic Anhydride/Pyridine) Product->Dehydration FinalProduct Methyl 2-methyleneoctanoate Dehydration->FinalProduct

Caption: Workflow for the synthesis of methyl 2-methyleneoctanoate.

Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)octanoate via Baylis-Hillman Reaction

  • Reaction Setup: In a round-bottom flask, combine hexanal (1.0 eq), methyl acrylate (1.5 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, to dissolve the reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 7 days. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(hydroxymethyl)octanoate.

Dehydration to the Methylidene Derivative

The resulting β-hydroxy ester is then dehydrated to introduce the methylidene group.

Experimental Protocol: Dehydration to Methyl 2-methyleneoctanoate

  • Reaction Setup: Dissolve the purified methyl 2-(hydroxymethyl)octanoate (1.0 eq) in pyridine.

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford methyl 2-methyleneoctanoate.

Hydrolysis to 2-Methyleneoctanoic Acid

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 2-methyleneoctanoate

  • Reaction Setup: Dissolve methyl 2-methyleneoctanoate in a mixture of methanol and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Dry, concentrate, and purify as necessary to obtain 2-methyleneoctanoic acid.

Analytical Characterization: Confirming the Molecular Architecture

Rigorous characterization of the synthesized derivatives is paramount to ensure their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Technique Expected Observations for Methyl 2-methyleneoctanoate
¹H NMR - Two singlets in the olefinic region (~5.5-6.5 ppm) corresponding to the geminal protons of the methylidene group.- A singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the aliphatic chain protons.
¹³C NMR - A quaternary carbon signal for the α-carbon of the unsaturated ester (~130-140 ppm).- A signal for the methylene carbon of the double bond (~125-135 ppm).- A signal for the ester carbonyl carbon (~165-175 ppm).
FT-IR - A strong carbonyl (C=O) stretching band for the α,β-unsaturated ester around 1715-1730 cm⁻¹[1][2].- A C=C stretching band around 1630 cm⁻¹.- C-O stretching bands in the 1300-1000 cm⁻¹ region[1].
Mass Spec. - The molecular ion peak corresponding to the calculated molecular weight. - Characteristic fragmentation patterns of fatty acid methyl esters.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS TLC Thin-Layer Chromatography Start->TLC GCMS Gas Chromatography-Mass Spectrometry Start->GCMS Final Confirmed Structure & Purity NMR->Final FTIR->Final MS->Final TLC->Final GCMS->Final

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Biological Evaluation: Probing the Role of the Methylidene Group

The introduction of the α-methylidene group is hypothesized to confer novel biological activities. A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess general cytotoxicity and progressing to more specific enzyme and cell-based assays.

Cytotoxicity Assessment: The MTT Assay

An initial screen for cytotoxicity is crucial to determine the therapeutic window of the synthesized compounds. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-methyleneoctanoic acid derivatives (and octanoic acid as a control) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Antimicrobial Activity Screening

Fatty acids are known to possess antimicrobial properties. The introduction of a reactive methylidene group may enhance this activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. Due to the lipophilic nature of the compounds, a co-solvent like DMSO may be necessary.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

The anti-inflammatory effects of many compounds are mediated through the inhibition of COX and LOX enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme, the test compound (or a known inhibitor like celecoxib for COX-2), and the respective COX enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: The assay measures the peroxidase activity of COX. A colorimetric substrate is used, and the absorbance is measured at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

  • Enzyme and Substrate: Use commercially available soybean lipoxygenase and linoleic acid as the substrate.

  • Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, combine buffer, the test compound, and the LOX enzyme solution.

  • Initiation and Detection: Initiate the reaction by adding the linoleic acid substrate. The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Diagram of the Biological Evaluation Cascade

Biological_Evaluation_Cascade cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (Mechanism of Action) cluster_tertiary_screening Further Studies Start 2-Methyleneoctanoic Acid Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Start->Antimicrobial COX_Assay COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay If active & non-toxic SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR LOX_Assay LOX Inhibition Assay COX_Assay->LOX_Assay Metabolism Metabolic Stability Studies LOX_Assay->Metabolism Metabolism->SAR

Caption: A cascaded approach for the biological evaluation of novel compounds.

Structure-Activity Relationship (SAR) and Future Directions

The systematic evaluation of a library of 2-methyleneoctanoic acid derivatives with variations in the ester group or modifications to the alkyl chain will be instrumental in elucidating the structure-activity relationship (SAR). Key questions to address include:

  • Impact of Ester Group: How does varying the ester from a simple methyl group to larger, more complex moieties affect potency and selectivity?

  • Chain Length and Branching: Does altering the length or introducing branching in the octanoyl chain influence biological activity?

  • Stereochemistry: For derivatives with chiral centers, what is the role of stereochemistry in target engagement?

The metabolic fate of these α,β-unsaturated carbonyl compounds is also a critical consideration. They are likely to be metabolized via Michael addition with glutathione, a primary detoxification pathway for electrophilic species.[6] Understanding the metabolic stability and potential for off-target reactivity will be crucial for the further development of these compounds as therapeutic agents.

Conclusion

The introduction of a methylidene group at the α-position of octanoic acid derivatives offers a compelling strategy for the development of novel bioactive compounds. The resulting α,β-unsaturated carbonyl system imparts unique reactivity that can be harnessed to achieve enhanced potency and potentially novel mechanisms of action. This guide has provided a comprehensive overview of the synthetic methodologies, analytical characterization techniques, and a tiered approach to the biological evaluation of these promising molecules. By systematically applying these principles, researchers can effectively investigate the role of the methylidene group and unlock the therapeutic potential of this fascinating class of octanoic acid derivatives.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. (2020). Redox Biology, 34, 101534.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • Infrared Spectroscopy. (n.d.).
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Grootveld, M., et al. (1998). In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils.
  • Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). In Chemistry LibreTexts. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Characterizing Protein Interactions with 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (GW7647)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potency of a Selective PPARα Agonist

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, more commonly known by its designation GW7647, is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[4] It plays a critical role in the regulation of lipid metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle. The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, binding, and oxidation. This central role in metabolic regulation has positioned PPARα as a key therapeutic target for dyslipidemia and related metabolic disorders.

GW7647 has emerged as an invaluable tool for researchers studying PPARα function due to its high potency and selectivity over other PPAR isotypes, namely PPARγ and PPARδ.[2][3] Understanding the binding kinetics and functional consequences of the GW7647-PPARα interaction is paramount for elucidating the downstream biological effects and for the development of novel therapeutics.

These application notes provide a comprehensive guide to the use of GW7647 in a variety of protein binding and functional assays. The protocols detailed herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.

Mechanism of Action: A Transcriptional Cascade

Upon entering the cell, GW7647 traverses the cytoplasm and enters the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[5] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The recruitment of the transcriptional machinery to these PPREs initiates the transcription of genes involved in lipid metabolism, thereby exerting its physiological effects.

It is also noteworthy that the full agonist activity of GW7647 can be potentiated by Fatty Acid–Binding Protein 1 (FABP1), which appears to facilitate its transport and nuclear localization.[6]

PPARα Activation Pathway Figure 1: Simplified PPARα Activation Pathway GW7647 GW7647 PPARa PPARα (inactive) + Corepressors GW7647->PPARa Binds to LBD PPARa_active PPARα (active) + Coactivators PPARa->PPARa_active Conformational Change Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Lipid_Metabolism Increased Lipid Metabolism Transcription->Lipid_Metabolism

Caption: Simplified workflow of PPARα activation by GW7647.

Quantitative Data Summary

The following table summarizes key quantitative parameters for GW7647, providing a comparative overview of its potency and binding affinity across different assay formats.

ParameterValueAssay TypeSpeciesReference
EC50 6 nMGAL4-PPARα Binding AssayHuman[2][3]
EC50 1.1 µM (1100 nM)GAL4-PPARγ Binding AssayHuman[2][3]
EC50 6.2 µM (6200 nM)GAL4-PPARδ Binding AssayHuman[2][3]
Kd ~120 nMIsothermal Titration Calorimetry (for FABP1)Human[6]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to characterize the interaction of GW7647 with PPARα.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively measures the binding of GW7647 to the PPARα Ligand Binding Domain (LBD) by competing with a fluorescently labeled tracer.

Principle: A terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged PPARα-LBD. A fluorescently labeled pan-PPAR ligand (tracer) acts as the acceptor. When the tracer is bound to the PPARα-LBD, excitation of the terbium donor results in FRET to the acceptor, producing a signal. Unlabeled ligands, such as GW7647, will compete with the tracer for binding to the PPARα-LBD, leading to a decrease in the FRET signal.[1][7]

TR-FRET Competitive Binding Assay Figure 2: TR-FRET Competitive Binding Assay Principle cluster_0 High FRET Signal (No Competitor) cluster_1 Low FRET Signal (With GW7647) Tb_Ab Tb-anti-GST Ab GST_PPARa GST-PPARα-LBD Tb_Ab->GST_PPARa binds Tracer Fluorescent Tracer Tb_Ab->Tracer FRET GST_PPARa->Tracer binds Emission Emission (520 nm) Tracer->Emission Excitation Excitation (340 nm) Excitation->Tb_Ab Tb_Ab2 Tb-anti-GST Ab GST_PPARa2 GST-PPARα-LBD Tb_Ab2->GST_PPARa2 binds GW7647 GW7647 GST_PPARa2->GW7647 binds Excitation2 Excitation (340 nm) Excitation2->Tb_Ab2 Emission2 No Emission Luciferase Reporter Assay Figure 3: GAL4-PPARα Luciferase Reporter Assay cluster_0 Transfection cluster_1 Activation cluster_2 Detection Reporter_Vector Reporter Vector (UAS-Promoter-Luciferase) Host_Cell Host Cell Reporter_Vector->Host_Cell Expression_Vector Expression Vector (GAL4 DBD-PPARα LBD) Expression_Vector->Host_Cell GW7647 GW7647 Fusion_Protein GAL4-PPARα Fusion Protein GW7647->Fusion_Protein Activates UAS UAS Fusion_Protein->UAS Binds to Luciferase_Gene Luciferase Gene UAS->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Luciferin Luciferin (Substrate) Light Light Emission Luciferin->Light Catalyzed by Luciferase_Protein2 Luciferase Protein

Caption: Workflow for the GAL4-PPARα luciferase reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • GAL4-UAS-luciferase reporter plasmid

  • GAL4-PPARα-LBD expression plasmid

  • Transfection reagent

  • GW7647

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System) [8]* White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate at an appropriate density.

    • Co-transfect the cells with the GAL4-UAS-luciferase reporter plasmid and the GAL4-PPARα-LBD expression plasmid using a suitable transfection reagent. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of GW7647 or a vehicle control.

  • Incubation:

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol. [9] * Measure the firefly and Renilla (if applicable) luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

    • Plot the normalized luciferase activity against the log of the GW7647 concentration.

    • Determine the EC50 value from the dose-response curve.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (GW7647) is titrated into a solution of the protein (PPARα-LBD) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed. [10] Materials:

  • Purified, high-concentration PPARα-LBD

  • GW7647

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of PPARα-LBD (e.g., 10-50 µM) and a solution of GW7647 (e.g., 100-500 µM) in the same ITC buffer.

    • Thoroughly degas both solutions to prevent bubble formation.

  • ITC Experiment Setup:

    • Load the PPARα-LBD solution into the sample cell and the GW7647 solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the GW7647 solution into the PPARα-LBD solution, with sufficient time between injections for the system to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Conclusion and Field-Proven Insights

The protocols outlined in these application notes provide a robust framework for characterizing the interaction of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (GW7647) with its target protein, PPARα. From direct binding assays like TR-FRET and ITC to cell-based functional assays like the luciferase reporter gene assay, these methods offer a multi-faceted approach to understanding the molecular pharmacology of this potent and selective agonist.

Expert Recommendations:

  • Solubility is Key: GW7647 is a hydrophobic molecule. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions in aqueous buffers.

  • Control for Non-Specific Binding: In all assays, it is crucial to include appropriate controls to account for non-specific binding and off-target effects.

  • Orthogonal Validation: For comprehensive characterization, it is highly recommended to use multiple, orthogonal assay formats. For instance, a high Kd from ITC should correlate with a high IC50 in a competitive binding assay and a high EC50 in a functional assay.

  • Consider Protein Quality: The purity and proper folding of the recombinant PPARα-LBD are critical for obtaining accurate and reproducible results in biophysical assays.

By employing these detailed protocols and adhering to best practices, researchers can confidently and accurately characterize the binding and functional activity of GW7647 and other PPARα modulators, thereby advancing our understanding of metabolic regulation and facilitating the discovery of new therapeutic agents.

References

  • INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Creative BioMart. (n.d.). TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. Retrieved from [Link]

  • Creative BioMart. (n.d.). TR-FRET PPAR alpha Coactivator Assay Kit, goat. Retrieved from [Link]

  • Rebholz, S., et al. (2018). A ligand-induced structural change in fatty acid–binding protein 1 is associated with potentiation of peroxisome proliferator–activated receptor α agonists. Journal of Biological Chemistry, 293(22), 8469-8483. Retrieved from [Link]

  • Gao, C., et al. (2022). PPAR-α Agonist GW7647 Protects Against Oxidative Stress and Iron Deposit via GPx4 in a Transgenic Mouse Model of Alzheimer's Diseases. ACS Chemical Neuroscience, 13(2), 169-180. Retrieved from [Link]

  • Kamata, S., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience, 23(11), 101727. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC, recombinant PPARγ ligand binding.... Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • J-Stage. (n.d.). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Retrieved from [Link]

  • Honda, A., et al. (2024). Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 25(6), 3195. Retrieved from [Link]

  • protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Retrieved from [Link]

  • ACS Publications. (2021, February 26). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]

  • Journal of Lipid Research. (n.d.). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Kamata, S., et al. (2025). Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals. International Journal of Molecular Sciences, 26(9), 4897. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). A Dual Estrogen Receptor TR-FRET Assay for Simultaneous Measurement of Steroid Site Binding and Coactivator Recruitment. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this compound. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

I. Synthetic Strategy Overview

The synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid can be logically approached in a three-stage process. This involves the initial formation of an ether linkage, followed by the introduction of the exocyclic double bond, and concluding with the hydrolysis of an ester to yield the final carboxylic acid. Understanding the nuances of each step is critical for troubleshooting and optimizing the overall yield and purity.

Synthetic_Pathway Starting_Materials 4-Chlorophenol + Methyl 8-bromooctanoate Williamson_Ether_Synthesis Williamson Ether Synthesis Starting_Materials->Williamson_Ether_Synthesis Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate_Ester Methyl 8-(4-chlorophenoxy)octanoate Williamson_Ether_Synthesis->Intermediate_Ester Alpha_Methylenation α-Methylenation (e.g., Wittig-type reaction) Intermediate_Ester->Alpha_Methylenation Base (e.g., NaH) Reagent (e.g., Eschenmoser's salt or methylenetriphenylphosphorane) Methylidene_Ester Methyl 8-(4-chlorophenoxy)-2- methylideneoctanoate Alpha_Methylenation->Methylidene_Ester Ester_Hydrolysis Ester Hydrolysis Methylidene_Ester->Ester_Hydrolysis Base (e.g., LiOH, NaOH) or Acid (e.g., HCl) Solvent (e.g., THF/H2O) Final_Product 8-(4-Chlorophenoxy)-2- methylideneoctanoic acid Ester_Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Stage 1: Williamson Ether Synthesis

Issue 1: Low yield of Methyl 8-(4-chlorophenoxy)octanoate

  • Potential Cause 1: Incomplete deprotonation of 4-chlorophenol. The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2][3][4][5]

    • Solution: Ensure the use of a sufficiently strong base to deprotonate the phenol. While potassium carbonate is common, stronger bases like sodium hydride (NaH) can be used if incomplete reaction is suspected.[1] Ensure anhydrous conditions, as water will quench the base.

  • Potential Cause 2: Side reactions of the alkyl halide. The primary alkyl halide, methyl 8-bromooctanoate, is susceptible to elimination reactions, although this is less likely with a primary halide.[1]

    • Solution: Maintain a moderate reaction temperature. Elevated temperatures can favor elimination over substitution.

  • Potential Cause 3: Poor solvent choice. The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally effective for this S_N2 reaction.[6]

Issue 2: Presence of unreacted 4-chlorophenol in the product mixture.

  • Potential Cause: Insufficient amount of methyl 8-bromooctanoate or base.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide. Ensure at least one equivalent of base is used relative to the 4-chlorophenol.

Stage 2: α-Methylenation

Issue 3: Low yield of Methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate.

  • Potential Cause 1: Incomplete enolate formation. The introduction of the methylidene group often proceeds via an enolate intermediate.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation.[7] The reaction should be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).

  • Potential Cause 2: Unreactive methylenating agent. The choice of the reagent to introduce the =CH₂ group is critical.

    • Solution: While the Wittig reaction is a classic method for carbonyl methylenation, it is generally more effective for aldehydes and ketones.[8][9][10] For esters, alternative reagents like the Tebbe reagent or Petasis reagent can be more efficient.[11][12] However, these can be expensive and pyrophoric. A more practical approach for this substrate might involve reaction of the ester enolate with Eschenmoser's salt (dimethyl(methylidene)ammonium iodide).

  • Potential Cause 3: Polymerization of the product. α,β-unsaturated esters can be prone to polymerization, especially under harsh reaction conditions.

    • Solution: Keep reaction temperatures low and minimize reaction times. Consider adding a radical inhibitor like hydroquinone if polymerization is suspected.

Issue 4: Formation of side products.

  • Potential Cause: Competing side reactions such as Claisen condensation of the starting ester.

    • Solution: Use a strong, hindered base at low temperatures to favor kinetic deprotonation at the α-position. Adding the ester solution slowly to the base can also minimize self-condensation.

Stage 3: Ester Hydrolysis

Issue 5: Incomplete hydrolysis of the methyl ester.

  • Potential Cause 1: Insufficient reaction time or temperature. Ester hydrolysis can be slow, especially with sterically hindered esters.[13][14][15][16][17]

    • Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Potential Cause 2: Reversibility of the reaction (acid-catalyzed hydrolysis). Acid-catalyzed hydrolysis is a reversible process.[15][16]

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[15][16] Alternatively, base-mediated hydrolysis (saponification) is irreversible and often more efficient.[13][17]

  • Potential Cause 3: Poor solubility of the ester. The methylidene ester may have poor solubility in aqueous media.

    • Solution: Use a co-solvent system such as tetrahydrofuran (THF)/water or methanol/water to improve solubility.[13][14]

Issue 6: Difficulty in isolating the final product.

  • Potential Cause: The product is a carboxylic acid and may remain in the aqueous layer as its carboxylate salt after basic hydrolysis.

    • Solution: After basic hydrolysis, the reaction mixture must be acidified (e.g., with 1M HCl) to a pH of around 2-3 to protonate the carboxylate and precipitate the carboxylic acid.[18] The product can then be extracted with an organic solvent like ethyl acetate or diethyl ether.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid?

A1: Purification can typically be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Given that the final product is a carboxylic acid, it may streak on the column. Adding a small amount of acetic acid (0.5-1%) to the eluent system can help to obtain a sharper peak. Alternatively, recrystallization from a suitable solvent system can also be an effective purification method.

Q2: Can I use a different starting material instead of methyl 8-bromooctanoate?

A2: Yes, other 8-halo-octanoates with good leaving groups, such as the iodide or tosylate, can also be used for the Williamson ether synthesis.[1] Iodides are generally more reactive than bromides but are also more expensive.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used are hazardous. Strong bases like sodium hydride are flammable and react violently with water. Solvents like DMF and DMSO have specific health and safety considerations. The methylenating agents can also be toxic or pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots of the reaction mixture.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 8-(4-chlorophenoxy)octanoate
  • To a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 8-bromooctanoate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate
  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 8-(4-chlorophenoxy)octanoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add Eschenmoser's salt (1.5 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
  • To a solution of methyl 8-(4-chlorophenoxy)-2-methylideneoctanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

V. Data Summary

StepReactionKey ReagentsTypical SolventsTemperatureTypical Yield
1Williamson Ether SynthesisK₂CO₃, NaHDMF, DMSO60-70 °C70-90%
2α-MethylenationNaH, Eschenmoser's saltTHF0 °C to RT40-60%
3Ester HydrolysisLiOH, NaOHTHF/H₂ORoom Temp.85-95%

VI. Mechanistic Insights

Reaction_Mechanisms cluster_0 Williamson Ether Synthesis (SN2) cluster_1 α-Methylenation (via Enolate) cluster_2 Ester Hydrolysis (Saponification) Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Ether R-O-Ar + Br- Phenoxide->Ether + R-Br Ester Ester Enolate Enolate Ester->Enolate Base Methylidene_Ester Methylidene_Ester Enolate->Methylidene_Ester + [CH2=N(Me)2]+I- Ester_OH Ester + OH- Tetrahedral_Intermediate Tetrahedral_Intermediate Ester_OH->Tetrahedral_Intermediate Carboxylate Carboxylate Tetrahedral_Intermediate->Carboxylate - OMe Carboxylic_Acid Carboxylic_Acid Carboxylate->Carboxylic_Acid + H+

Caption: Simplified mechanisms for the key reaction steps.

VII. References

  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid. Retrieved from

  • Google Patents. (n.d.). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S). Retrieved from

  • Google Patents. (n.d.). Preparation of 2-methyl-4 chlorophenoxy-acetic acid. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Synthesis of (A) 2-methyl-and 2-hydroxy-iso-fatty acids 30.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Frontiers. (2019, December 12). Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Retrieved from [Link]

  • Google Patents. (n.d.). A preparing method of a fluroxipir/2-methyl-4-chlorophenoxy acetic acid microemulsion. Retrieved from

  • PubMed. (2011, October 17). Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • PMC - NIH. (2006, October 23). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ACS Omega. (2022, June 8). Synthesis of Fatty Acid Methyl Ester from Croton macrostachyus (Bisana) Kernel Oil: Parameter Optimization, Engine Performance, and Emission Characteristics for Croton macrostachyus Kernel Oil Fatty Acid Methyl Ester Blend with Mineral Diesel Fuel. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone. Retrieved from

  • RSC Publishing. (2024, September 18). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of mycophenolate mofetil. Retrieved from

  • Organic Reactions. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]

  • YouTube. (2019, October 15). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium‐Based Reagents. Retrieved from [Link]

  • Organic Letters. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, September 6). Metabolism | Fatty Acid Synthesis: Part 2 (Updated). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Fatty Acid Synthesis - Part II (video). Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

Sources

Minimizing degradation of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize degradation and ensure the integrity of your experiments. The unique structure of this molecule, featuring a terminal alkene, a carboxylic acid, and a chloro-phenoxy ether, presents specific stability challenges that require careful handling.

Understanding the Molecule's Reactivity

The key to preventing degradation lies in understanding the vulnerabilities of the molecule's functional groups. The 2-methylidene group, an α,β-unsaturated alkene, is the most reactive site, susceptible to polymerization and oxidation. The carboxylic acid and ether linkages are generally more stable but can degrade under specific conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Handling

Question 1: What are the optimal long-term storage conditions for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid?

Answer: Proper storage is the first and most critical step in preventing degradation. The primary concerns are radical-initiated polymerization of the methylidene group and photodegradation.

For optimal stability, the compound should be stored as a solid under the following conditions:

  • Temperature: Freezer storage at -20°C is strongly recommended.[1] Low temperatures significantly slow down all potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[1] Oxygen can initiate radical processes leading to polymerization or oxidation of the alkene.

  • Light: Protect from all light sources by using an amber vial and storing it in the dark.[2][3][4][5] The chlorophenoxy group and the conjugated system may be susceptible to photodegradation.[6][7]

  • Inhibitor: For maximum stability, add a radical inhibitor like Butylated Hydroxytoluene (BHT) or Methoxyhydroquinone (MEHQ) at a concentration of 100-500 ppm.[1]

ParameterRecommended ConditionRationale
Form SolidMinimizes mobility and reactivity compared to solutions.
Temperature -20°C (Freezer)Reduces rates of polymerization and hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and oxygen-initiated polymerization.[1]
Light Amber vial, stored in darkPrevents photodegradation of the aromatic ring and alkene.[4][5]
Additives Radical Inhibitor (e.g., BHT)Scavenges free radicals that initiate polymerization.[1]

Question 2: I've noticed my solid compound has become clumpy or viscous over time. What's happening?

Answer: This is a classic sign of oligomerization or polymerization, likely initiated by exposure to small amounts of oxygen, light, or elevated temperatures during storage or handling. The methylidene group is prone to radical polymerization.[8][9][10] Once a small amount of polymer forms, it can be difficult to reverse. It is crucial to handle the compound in a controlled environment, such as a glove box, to minimize exposure to air.[11][12]

Section 2: In-Experiment Stability & Troubleshooting

Question 3: My reaction in an acidic solution is giving low yields and multiple unknown byproducts. What could be the cause?

Answer: Strong acidic conditions can lead to two primary degradation pathways:

  • Ether Hydrolysis: The phenoxy ether linkage, while generally stable, can be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[13][14][15] This would cleave the molecule, yielding 4-chlorophenol and 2-methylideneoctanoic acid.

  • Hydration of the Alkene: The double bond of α,β-unsaturated acids can undergo hydration in the presence of strong acids, leading to the formation of a 3-hydroxy derivative.[16]

Troubleshooting Protocol: Mitigating Acid-Catalyzed Degradation

  • pH Control: If possible, buffer the reaction medium to a less acidic pH.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Reaction Time: Minimize reaction time to reduce the exposure of the compound to harsh conditions.

  • Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid as an ester to modulate reactivity.

Question 4: I am performing a reaction that requires heating. What precautions should I take?

Answer: Heating significantly accelerates degradation. The primary risk is thermally-initiated radical polymerization of the methylidene group.[1]

Best Practices for Heated Reactions:

  • Inert Atmosphere: Always conduct heated reactions under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.[17]

  • Use Inhibitors: If compatible with your reaction chemistry, add a radical inhibitor like BHT or hydroquinone.[1]

  • Temperature Control: Do not exceed the necessary temperature. Use a precisely controlled heating mantle or oil bath.

  • Solvent Choice: Use high-purity, degassed solvents to remove dissolved oxygen.

Question 5: My compound seems to degrade during aqueous workup and extraction. How can I prevent this?

Answer: Issues during workup often arise from the removal of inhibitors or changes in pH.

  • Problem: If a polymerization inhibitor was used in the reaction, it might be washed away into the aqueous layer, leaving the compound vulnerable in the organic phase.[1]

  • Solution: Add a small amount of a water-insoluble inhibitor like BHT to the organic phase before starting the extraction process.[1]

  • Problem: Extreme pH (either highly acidic or basic) during extraction can catalyze hydrolysis or other side reactions.

  • Solution: Use buffered aqueous solutions to maintain a pH as close to neutral as possible.[1] Avoid using strong bases, which could lead to unwanted conjugate additions to the α,β-unsaturated system.[18]

Section 3: Detection of Degradation

Question 6: How can I analytically confirm if my sample has degraded and what should I look for?

Answer: Several analytical techniques can be used to assess the purity of your compound and identify potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) is a highly effective method.[19]

Degradation PathwayExpected Product(s)Analytical Signature
Polymerization Oligomers/PolymersAppearance of a broad hump or multiple, poorly resolved peaks at higher molecular weights in the mass spectrum. A smear in the baseline of an HPLC chromatogram.
Oxidation of Alkene Epoxide, Aldehydes, or cleavage to form a new carboxylic acid.[20][21]Appearance of new peaks in HPLC with corresponding masses (e.g., M+16 for epoxidation).
Ether Hydrolysis 4-ChlorophenolA distinct peak in HPLC/GC corresponding to the mass and retention time of a 4-chlorophenol standard.
Decarboxylation 8-(4-Chlorophenoxy)-2-methylideneoct-1-eneUnlikely under mild conditions, but possible with pyrolysis.[22] Would show a loss of 44 Da (CO2) in the mass spectrum.

Recommended Analytical Protocol:

  • Technique: Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[23]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Detection: The DAD can monitor the disappearance of the parent compound's chromophore. The MS will identify the masses of any new impurities formed.[23]

  • Reference: Always compare the analysis of a suspect sample to a freshly prepared or properly stored reference standard.

Visualized Workflows and Pathways

Degradation Pathway Visualization

This diagram illustrates the primary degradation pathways initiated by radicals and strong acids.

main 8-(4-Chlorophenoxy)-2- methylideneoctanoic acid poly Polymer / Oligomer main->poly Radical Initiator (O₂, Light, Heat) epoxide Epoxide / Oxidized Products main->epoxide Oxidation (Air) hydrolysis 4-Chlorophenol + 2-Methylideneoctanoic acid main->hydrolysis Strong Acid (H⁺) + Heat cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Remove from -20°C Storage p2 Equilibrate to RT under Inert Gas p1->p2 p3 Weigh Quickly in Glove Box or Hood p2->p3 r1 Use Degassed, Anhydrous Solvents p3->r1 r2 Add Radical Inhibitor (if compatible) r1->r2 r3 Run Reaction under Inert Atmosphere (Ar/N₂) r2->r3 r4 Maintain Strict Temperature Control r3->r4 w1 Use Buffered Aqueous Solutions r4->w1 w2 Add Inhibitor to Organic Phase w1->w2 w3 Remove Solvent under Reduced Pressure & Low Heat w2->w3 w4 Analyze Immediately via HPLC-MS w3->w4

Caption: Recommended workflow for handling the compound.

References

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361. [Link]

  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

  • Wikipedia. (2023). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkane Degradative Pathways. Retrieved from [Link]

  • Peters, R. J. B., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-43. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Radical Polymerization of Alkenes. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Wikipedia. (2023). Radical polymerization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Feng, L., Wang, W., Cheng, J., Ren, Y., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. [Link]

  • ResearchGate. (2025). Request PDF: Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 44(10), 894-903. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Retrieved from [Link]

  • PubMed. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • ResearchGate. (n.d.). The main n-alkanes degradation pathways. Retrieved from [Link]

  • Wikipedia. (2023). Bis(2-ethylhexyl)tetrabromophthalate. Retrieved from [Link]

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering, 8(47), 17565–17576. [Link]

  • So, C. M., et al. (2003). Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T. Applied and Environmental Microbiology, 69(12), 7349–7359. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • PubMed. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkane aerobic degradation pathways. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • University of Surrey. (n.d.). Improving the Hydrolytic Stability of Aryl Cyanate Esters. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

  • YouTube. (2021). Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (2025). Request PDF: Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Microbial Degradation of Chlorinated Aromatic Compounds. Retrieved from [Link]

Sources

Enhancing the stability of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

A Guide to Enhancing Stock Solution Stability and Experimental Reproducibility

Welcome to the technical support guide for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and stability of your reagents. An unstable stock solution can lead to inconsistent results, loss of valuable time, and misinterpretation of data. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into maintaining the integrity of your 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid stock solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues proactively.

Section 1: Frequently Asked Questions (FAQs) - The Foundation of Stability

This section addresses the most common initial questions regarding the handling and storage of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Q1: What are the key chemical properties of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid that I should be aware of?

A1: Understanding the physicochemical properties of the molecule is the first step toward ensuring its stability. 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is a carboxylic acid derivative with a notable hydrophobic character.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): This group dictates the compound's acidic nature and its pH-dependent solubility. Most carboxylic acids have pKa values in the range of 4-5.[1]

  • Ether Linkage (-O-): The phenoxy group is connected via an ether bond, which is generally stable but can be susceptible to cleavage under harsh acidic conditions.[2][3][4]

  • Chlorophenoxy Group & Octanoic Chain: These components contribute to the molecule's high lipophilicity, making it poorly soluble in aqueous solutions at neutral pH.

Physicochemical Data Summary

Property Value Significance for Handling
Molecular Formula C₁₅H₁₉ClO₃ For calculating molarity.[5][6]
Molecular Weight 282.76 g/mol For accurate stock solution preparation.[5][6]
XLogP3 4.7 Indicates high hydrophobicity; predicts low water solubility.[5]
Melting Point 65-68°C A physical characteristic to confirm compound identity.[5]
Hydrogen Bond Donor 1 (from -COOH) Can participate in hydrogen bonding.[5]

| Hydrogen Bond Acceptor | 3 (from C=O, -O-, and ether -O-) | Can participate in hydrogen bonding.[5] |

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Due to the compound's high hydrophobicity (XLogP3 of 4.7), an organic solvent is required for preparing high-concentration stock solutions.[5] The most common and recommended choices are high-purity, anhydrous grades of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol.

  • DMSO: Excellent solubilizing power for a wide range of hydrophobic compounds. However, it is hygroscopic (absorbs water from the air), and water contamination can lead to precipitation of the compound over time.[7] Always use anhydrous DMSO and store it properly desiccated.

  • Ethanol: A good alternative, though its solubilizing capacity might be slightly lower than DMSO for highly lipophilic molecules. Ensure you are using absolute (≥99.5%) ethanol.

  • DMF: Similar to DMSO in its solubilizing capabilities but can be more toxic.

Crucial Insight: The presence of even small amounts of water in organic solvents can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[7][8] Therefore, using anhydrous-grade solvents and proper storage techniques is paramount.

Q3: How does the pH of my aqueous working solution affect the compound's solubility?

A3: The pH of your final aqueous solution (e.g., cell culture media, assay buffer) is a critical factor governing the solubility of this compound. As a carboxylic acid, it exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic carboxylate form (R-COO⁻).

  • At Low pH (pH < pKa): The compound will be predominantly in its neutral R-COOH form. This form is significantly less polar and therefore has very low solubility in water.[9]

  • At High pH (pH > pKa): The compound will be deprotonated to its carboxylate salt form (R-COO⁻). This charged species is much more polar and thus more soluble in aqueous media.[9][10][11]

Given that similar phenoxyalkanoic acids have pKa values around 3.1, this compound is expected to have a pKa in the acidic range.[12] Therefore, in typical physiological buffers (pH ~7.4), the compound will exist primarily as the more soluble carboxylate anion. However, due to the molecule's overall hydrophobicity, even the salt form may have limited solubility, making proper dilution techniques essential.

ph_solubility cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Basic/Neutral Conditions) low_sol R-COOH (Protonated Form) Poorly Soluble high_sol R-COO⁻ + H⁺ (Deprotonated Form) More Soluble low_sol->high_sol Add Base (Increase pH) high_sol->low_sol Add Acid (Decrease pH)

Caption: pH-dependent equilibrium of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Section 2: Troubleshooting Guide - Resolving Common Stability Issues

Even with the best practices, problems can arise. This section provides a logical framework for diagnosing and solving the most common stability-related issues.

Q4: My stock solution shows precipitation after preparation or a freeze-thaw cycle. What should I do?

A4: Precipitation is the most frequent issue encountered with hydrophobic compounds. It indicates that the compound's concentration has exceeded its solubility limit under the current conditions.[7] Do not use a precipitated solution, as the actual concentration will be unknown. Follow this systematic troubleshooting workflow.

Troubleshooting Protocol for Precipitation:

  • Visual Confirmation: Ensure the observed particulate is precipitate and not a contaminant.

  • Gentle Re-solubilization: Warm the vial in a 37°C water bath for 5-10 minutes. Gentle vortexing or sonication can also help redissolve the compound.[7] Avoid excessive heat, which could promote degradation.

  • Solvent Purity Check: Contamination of your stock solvent (e.g., DMSO) with water is a primary cause of precipitation for hydrophobic molecules.[7] Consider using a fresh, unopened aliquot of anhydrous solvent.

  • Concentration Review: Double-check your initial calculations. It is possible the intended concentration exceeds the compound's solubility limit in that specific solvent.

  • Action Plan: If the precipitate redissolves, the solution can likely be used, but caution is advised. If it persists, it is best to discard the solution and prepare a fresh stock, potentially at a slightly lower concentration or in a different recommended solvent.

troubleshooting_flowchart start Precipitate Observed in Stock Solution warm 1. Warm solution to 37°C & gently vortex/sonicate start->warm check_dissolve Does it redissolve? warm->check_dissolve use_caution Use with caution. Monitor for re-precipitation. check_dissolve->use_caution Yes check_solvent 2. Check Solvent Purity Is it anhydrous? Is it a fresh aliquot? check_dissolve->check_solvent No remake_fresh 3. Prepare fresh stock with new anhydrous solvent. check_solvent->remake_fresh No (Contaminated) check_solvent->remake_fresh Yes (Pure) consider_lower_conc Consider preparing at a slightly lower concentration. remake_fresh->consider_lower_conc end_discard Discard old stock consider_lower_conc->end_discard

Caption: Workflow for troubleshooting stock solution precipitation.

Q5: I suspect my compound is degrading. What are the likely degradation pathways?

A5: While generally stable under recommended conditions, the molecule has two primary points of potential chemical degradation: the ether bond and the carboxylic acid group.

  • Ether Hydrolysis: The ether linkage in phenoxyalkanoic acids can be cleaved under strongly acidic or basic conditions, though it is typically resistant under neutral pH.[2][13][14] This reaction is generally slow at room temperature but can be accelerated by heat.[2] Cleavage would result in 4-chlorophenol and the corresponding octanoic acid derivative, rendering the compound inactive. To mitigate this, always prepare final working solutions in buffers with a pH between 6 and 8 and avoid prolonged storage in highly acidic or basic solutions.

hydrolysis_pathway compound 8-(4-Chlorophenoxy)-...-octanoic acid products 4-Chlorophenol + 2-methylidene-octanedioic acid derivative compound->products  Ether Hydrolysis (Strong Acid/Base, Heat)

Caption: Potential hydrolytic degradation pathway for the ether linkage.

  • Other Reactions: While less common for this structure, oxidation can be a concern for many small molecules, often initiated by light or trace metal ions.[15] Storing stock solutions in amber vials and using high-purity solvents and buffers can minimize this risk.

Section 3: Protocols for Optimal Stability

Adhering to standardized protocols is the most effective way to ensure the stability and reproducibility of your stock and working solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a stable, high-concentration primary stock.

Materials:

  • 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (MW: 282.76 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile pipette tips and microcentrifuge tubes

Procedure:

  • Pre-Equilibration: Allow the vial of the compound to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 2.83 mg) into a sterile microcentrifuge tube. Perform this in a fume hood or other ventilated area.

  • Solvent Addition: Based on the mass, calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 282.76 g/mol ) * 100,000

    • For 2.83 mg, this would be 1000 µL (1 mL) of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.

  • Storage: Transfer the solution to a properly labeled amber glass vial. For long-term storage (months), store at -80°C. For short-term storage (weeks), -20°C is acceptable.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Protocol 2: Preparation of Aqueous Working Dilutions

This protocol minimizes the risk of precipitation when diluting the hydrophobic compound from an organic stock into an aqueous buffer.

Procedure:

  • Retrieve Stock: Thaw the primary stock solution completely and vortex gently to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): For very low final concentrations, perform an intermediate dilution in the primary solvent (e.g., dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock). This reduces the amount of organic solvent added to your final aqueous solution.

  • Final Dilution: Add the required volume of the stock (or intermediate stock) to your pre-warmed (e.g., 37°C) aqueous assay buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing or actively mixing the buffer. Do not add the buffer to the small volume of stock, as this can cause localized high concentrations and immediate precipitation.

  • Final Mix: Vortex the final working solution gently before use to ensure it is fully dispersed. Use working solutions as freshly as possible.

By implementing these detailed guidelines and protocols, you can significantly enhance the stability of your 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Paszko, T., et al. (2014). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Analytical Chemistry. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. [Link]

  • Paszko, T. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry. [Link]

  • Zipper, C., et al. (1998). Mineralization and co-metabolic degradation of phenoxyalkanoic acid herbicides by a pure bacterial culture isolated from an aquifer. Applied Microbiology and Biotechnology. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. [Link]

  • What is the standard pH of carboxylic acids? (2021). Quora. [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem. [Link]

  • Tung, L. A., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. [Link]

Sources

Technical Support Center: Refining Dosage & Administration of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid Chemical Class:


-Methylene-substituted fatty acid derivative.
Primary Mechanism (Inferred):  Irreversible inhibition of fatty acid metabolic enzymes (specifically Carnitine Palmitoyltransferase 1 [CPT1]  or Fatty Acid Synthase [FASN] ).
Key Structural Features: 
  • 
    -Chlorophenoxy Tail:  Provides high affinity for the hydrophobic pockets of metabolic enzymes (mimicking the acyl chain of long-chain fatty acids).
    
  • 
    -Methylene (2-methylidene) Head:  A reactive Michael acceptor that forms covalent adducts with active-site cysteine residues.
    

Note on Protocols: This guide synthesizes handling procedures for alpha-methylene fatty acids and chlorophenoxy analogs (e.g., Etomoxir, C75). Due to the reactive nature of the


-methylene group, standard fatty acid protocols will fail.
Part 1: Formulation & Stability Troubleshooting

Q: My compound precipitates when added to cell culture media. How do I improve solubility?

A: This is a common issue caused by the "soap-like" amphiphilic nature of the compound. The hydrophobic chlorophenoxy tail drives aggregation in aqueous buffers.

Troubleshooting Protocol: BSA Conjugation (The "Gold Standard") Direct addition of DMSO stocks to media often causes "crashing out." You must mimic physiological transport by conjugating the fatty acid to Bovine Serum Albumin (BSA).

StepActionRationale
1 Dissolve in DMSO Prepare a 100 mM stock in high-grade DMSO.
2 Prepare BSA Solution Dissolve Fatty Acid-Free BSA (10% w/v) in PBS or media. Warm to 37°C.
3 Conjugation Slowly add the DMSO stock to the warm BSA solution while vortexing. Ratio: 1:3 to 1:5 (molar ratio of Drug:BSA).
4 Incubation Incubate at 37°C for 30 minutes to allow hydrophobic binding to albumin pockets.
5 Filtration Sterile filter (0.22 µm). Note: Check filter membrane compatibility; avoid cellulose acetate if possible.

Q: The compound potency decreases significantly after 24 hours in storage. Why?

A: The 2-methylidene group is an electrophile. It will react with nucleophiles over time.

  • Avoid Thiols: Do NOT use DTT,

    
    -mercaptoethanol, or glutathione in your storage buffers or initial dilution solvents. These will covalently bind to the 
    
    
    
    -methylene group, neutralizing the drug before it reaches the target.
  • Storage: Store dry powder at -20°C. DMSO stocks should be single-use aliquots stored at -80°C under nitrogen gas to prevent oxidation of the double bond.

Part 2: In Vitro Optimization (Cell Culture)

Q: What is the optimal dosing window for metabolic shift assays (e.g., Seahorse XF)?

A: Because this compound likely acts as a "suicide inhibitor" (covalent modification), the kinetics are time-dependent.

  • Acute Treatment (Seahorse Assay): 20–60 minutes pre-incubation is sufficient for irreversible binding.

  • Chronic Treatment (Gene Expression): If treating for >12 hours, be aware that the cell will upregulate compensatory pathways (e.g., increasing glucose uptake via GLUT4 translocation) in response to blocked fatty acid oxidation (Randle Cycle).

Dose Ranging Guide (In Vitro):

ConcentrationApplicationObservation
1 – 10 µM Specific InhibitionTarget engagement (CPT1/FASN) with minimal off-target toxicity.
20 – 50 µM Metabolic StressComplete blockade of Beta-oxidation; visible shift to glycolysis (media acidification).
> 100 µM Cytotoxicity Warning Non-specific alkylation of mitochondrial proteins; membrane disruption (detergent effect).
Part 3: In Vivo Dosage & Administration

Q: Can I administer this intraperitoneally (i.p.)? The mice show signs of irritation.

A: Yes, but the


-methylene group is a local irritant (alkylating agent). Repeated i.p. injections can cause peritonitis.

Recommended In Vivo Protocol:

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 (Suspension) OR Corn Oil (Solution).

    • Avoid: Acidic vehicles (accelerates polymerization).

  • Route: Oral Gavage (PO) is preferred to minimize local peritoneal irritation.

  • Dosage: Start with 10–30 mg/kg .

    • Note: Analogs like Etomoxir are often used at 15–40 mg/kg. Higher doses (>100 mg/kg) induce massive oxidative stress and cardiac toxicity unrelated to CPT1 inhibition.

Q: How do I verify target engagement in tissue?

A: Do not rely solely on serum drug levels. Measure the functional output :

  • Biomarker: Elevated plasma Free Fatty Acids (FFA) and decreased

    
    -hydroxybutyrate (ketones).
    
  • Mechanism Check: If the drug is working, fasting-induced ketogenesis should be blunted.

Part 4: Visualizing the Mechanism & Workflow
Figure 1: Mechanism of Action (Metabolic Blockade)

This diagram illustrates how the compound mimics a fatty acid to enter the binding pocket, then covalently locks the enzyme, forcing the cell to switch fuel sources.

MechanismOfAction Compound 8-(4-Chlorophenoxy)- 2-methylideneoctanoic acid Binding Reversible Binding (Chlorophenoxy Tail Anchor) Compound->Binding Mimics Fatty Acid Enzyme Target Enzyme (CPT1 or FASN) Lock Covalent Modification (Alpha-Methylene Reaction) Enzyme->Lock Cysteine Alkylation Binding->Enzyme Enters Pocket MetabolicEffect Inhibition of Fatty Acid Oxidation Lock->MetabolicEffect Irreversible Block Compensatory Shift to Glycolysis (Randle Cycle) MetabolicEffect->Compensatory Cellular Response

Caption: The dual-motif structure allows high-affinity binding followed by covalent inactivation of the target enzyme, forcing a metabolic switch.

Figure 2: Troubleshooting Decision Tree (Solubility & Toxicity)

Troubleshooting Start Issue Observed Precipitation Precipitation in Media Start->Precipitation Toxicity High Toxicity / Cell Death Start->Toxicity LossOfPotency Loss of Potency Start->LossOfPotency BSA Solution: Conjugate to BSA (1:3 Ratio) Precipitation->BSA DoseRed Reduce Dose < 50µM Check Off-Target Alkylation Toxicity->DoseRed Thiols Check Buffer: Remove DTT/Mercaptoethanol LossOfPotency->Thiols

Caption: Quick-reference logic for resolving common handling errors associated with lipophilic alkylating agents.

References
  • Lopaschuk, G. D., et al. (2010). Optimizing Cardiac Metabolism in Heart Failure: Pharmacologic Agents.Circulation Research .

    • Context: Establishes protocols for CPT1 inhibition and metabolic shifting using f
  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase.Proceedings of the National Academy of Sciences (PNAS) .

    • Context: Validates the mechanism of alpha-methylene substituted f
  • Pike, L. S., et al. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases ROS.Biochimica et Biophysica Acta .

    • Context: Provides critical toxicity data and dosage ceilings for chlorophenoxy-fatty acid deriv
  • Divakaruni, A. S., et al. (2013). Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis.Nature Metabolism .

    • Context: Validates the off-target effects of high-dose CoA-sequestering agents.

Technical Support Center: Purification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your purification processes. Our approach is rooted in practical, field-tested experience and a deep understanding of the chemical principles at play.

I. Understanding the Molecule: Key Purification Considerations

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is a carboxylic acid with a distinct molecular structure that influences its purification. The presence of the carboxylic acid group allows for manipulation of its solubility based on pH, a cornerstone of its purification. The chlorophenoxy group and the long alkyl chain contribute to its organic solubility, while the methylidene group may present specific stability challenges. Potential impurities can arise from starting materials, side-reactions (such as the formation of isomers), or degradation.[1][2]

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Q1: What are the most common impurities I should expect?

A1: Common impurities can include unreacted starting materials such as 4-chlorophenol, isomers formed during synthesis, and byproducts from side reactions.[2] It is also possible to have dimeric impurities or other related substances formed during the manufacturing process.[3]

Q2: My purified product has a persistent yellow color. What could be the cause?

A2: A yellow tint in the final product often indicates the presence of phenolic impurities or degradation products. Trace amounts of 4-chlorophenol or its oxidation products can impart color.

Q3: I am struggling to crystallize the compound. What are some effective solvent systems to try?

A3: For carboxylic acids of this nature, common and effective solvent systems for recrystallization include ethanol, or a mixture of a good solvent like ethyl acetate or acetone with a poor solvent like hexanes.[4] Experimentation with solvent ratios is key to achieving good crystal formation.

Q4: How can I effectively monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring fraction purity.[5] A suitable mobile phase, often a mixture of hexane and ethyl acetate with a small amount of acetic acid, will allow for good separation of the desired compound from its impurities. Staining with a suitable reagent or visualization under UV light can help in identifying the spots.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Issue 1: Low Purity After Initial Extraction

Symptoms:

  • Broad peaks in HPLC analysis.

  • Multiple spots on TLC analysis of the crude product.

  • Low melting point of the isolated solid.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incomplete Acid-Base Extraction The carboxylic acid needs to be fully deprotonated to its carboxylate salt to move into the aqueous basic phase, and then fully protonated to precipitate out.Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) during the initial extraction and sufficiently acidic (pH < 4) during precipitation. Use a pH meter for accurate measurements.
Presence of Neutral Impurities Neutral organic impurities will remain in the organic layer during the basic wash.Perform multiple extractions with a fresh basic solution to ensure complete removal of the acidic product from the organic layer. Subsequently, wash the organic layer containing the neutral impurities with brine to remove any residual water-soluble components.
Emulsion Formation Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product and impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocol: Optimized Acid-Base Extraction

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Add an equal volume of a saturated sodium bicarbonate solution and stir gently.

  • Separate the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine the aqueous layers and wash with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.

  • Slowly acidify the combined aqueous layers with concentrated HCl with stirring until the pH is below 4.

  • Collect the precipitated product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum.

Issue 2: Difficulty with Crystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • Very fine powder precipitates instead of well-defined crystals.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Inappropriate Solvent System The solubility of the compound is either too high or too low in the chosen solvent.Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point is a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane).[4]
Cooling Rate is Too Fast Rapid cooling encourages precipitation rather than crystallization, leading to the inclusion of impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal yield.
Supersaturation Not Achieved The solution is not concentrated enough for crystals to form.If no crystals form, gently heat the solution to evaporate some of the solvent to increase the concentration.
Lack of Nucleation Sites Crystal growth requires an initial seed or a surface to begin.Scratch the inside of the flask with a glass rod below the solvent level to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

Workflow for Troubleshooting Crystallization

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Issue 3: Inefficient Chromatographic Purification

Symptoms:

  • Poor separation of the product from impurities on a silica gel column.

  • Product elutes too quickly or not at all.

  • Tailing of the product peak.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incorrect Mobile Phase Polarity The polarity of the eluent is either too high, causing co-elution, or too low, resulting in strong retention.Optimize the mobile phase composition using TLC. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids.[5]
Column Overloading Too much crude product is loaded onto the column, exceeding its separation capacity.As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation.
Improper Column Packing An unevenly packed column will lead to channeling and poor separation.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocol: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack a column with the slurry, ensuring a level bed.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze their purity by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

G Crude_Product Crude 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If impurities persist Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Recrystallization

Caption: A general workflow for the purification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

IV. Quality Control and Purity Assessment

To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.

Analytical Technique Purpose Typical Conditions
HPLC To determine the purity of the final product and quantify any impurities.A C18 reverse-phase column is often suitable. An isocratic or gradient elution with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) is a good starting point.[5]
¹H NMR To confirm the chemical structure and identify any structural isomers or impurities with distinct proton signals.The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Mass Spectrometry To confirm the molecular weight of the compound.Electrospray ionization (ESI) is a common technique for this type of molecule.
Melting Point A sharp melting point range is indicative of high purity.The sample is heated slowly in a calibrated melting point apparatus.

By systematically addressing the challenges outlined in this guide, researchers can significantly improve the efficiency and outcome of their purification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

V. References

  • CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents. Available at:

  • US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) - Google Patents. Available at:

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. Available at:

  • US2770651A - Preparation of 2-methyl-4 chlorophenoxy-acetic acid - Google Patents. Available at:

  • CN100358855C - Production method of 4- (4-chlorophenoxy) -2-chlorophenyl-methyl ketone - Google Patents. Available at:

  • Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides - PubMed. Available at: [Link]

  • Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography - YMC Europe. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: [Link]

  • Highly efficient microextraction of chlorophenoxy acid herbicides in natural waters using a decanoic acid-based nanostructured solvent prior to their quantitation by liquid chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - NIH. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid vs. Clofibric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (a specialized fatty acid analogue and CPT1 inhibitor) and Clofibric acid (the prototypical PPAR


 agonist).[1]

Executive Summary

This guide compares two distinct modulators of lipid metabolism: Clofibric acid , a classic peroxisome proliferator-activated receptor alpha (PPAR


) agonist that promotes fatty acid oxidation, and 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid  (an analogue of Etomoxir), which primarily inhibits mitochondrial fatty acid uptake via Carnitine Palmitoyltransferase 1 (CPT1).[1]

While both compounds are used to study lipid lowering and metabolic flexibility, they act via opposing kinetic mechanisms on


-oxidation flux.[1] This guide details their divergent pathways, experimental applications, and safety profiles for drug development researchers.[1]

Compound Profiles & Mechanistic Divergence[1]

Chemical Identity[1][2][3]
  • Clofibric Acid: The active metabolite of clofibrate.[1] It features a short branched head group (2-methylpropanoic acid) and a chlorophenoxy tail.[1] It acts as a ligand for nuclear receptors.[1]

  • 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid: A structural analogue of Etomoxir .[1] It possesses a longer octanoic acid backbone and a reactive

    
    -methylene (2-methylidene)  group.[1] This Michael acceptor moiety is characteristic of irreversible CPT1 inhibitors, designed to covalently modify the enzyme's active site (typically Cys-238 in CPT1A).[1]
    
Mechanism of Action (MOA)

The fundamental distinction lies in their effect on Fatty Acid


-Oxidation (FAO) .[1]
FeatureClofibric Acid8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid
Primary Target PPAR

(Nuclear Receptor)
CPT1 (Mitochondrial Enzyme)
Action Type Transcriptional AgonistIrreversible / Suicide Inhibitor
Effect on FAO Increases (Upregulates CPT1, ACADM genes)Decreases (Blocks acyl-carnitine formation)
Glucose Effect Moderate (Secondary to lipid lowering)Hypoglycemic (Potent; via Randle Cycle)
Key Structural Motif Fibrate head group (Ligand binding)

-Methylene (Covalent trap)
Signaling Pathway Visualization

The following diagram illustrates the opposing regulation of fatty acid oxidation flux by these two agents.

Lipid_Modulation_Pathways Clofibric Clofibric Acid PPARa PPAR-alpha (Nuclear Receptor) Clofibric->PPARa Activates TargetCmpd 8-(4-Cl-Ph)-2-methylene octanoic acid CPT1 CPT1 Enzyme (Mitochondrial Outer Memb.) TargetCmpd->CPT1 Irreversibly Inhibits (Covalent Modification) FAO_Flux Fatty Acid Beta-Oxidation Flux TargetCmpd->FAO_Flux Blocks Glucose_Use Glucose Utilization (Randle Cycle) TargetCmpd->Glucose_Use Increases (Relieves Inhibition) Transcription Gene Transcription (CPT1, ACADM, ACO) PPARa->Transcription Upregulates CPT1->FAO_Flux Rate-Limiting Step Transcription->CPT1 Increases Expression Transcription->FAO_Flux Promotes FAO_Flux->Glucose_Use Inhibits (Physiological)

Caption: Divergent regulation of metabolic flux. Clofibric acid drives oxidation via transcription, while the 2-methylene analogue blocks the physical entry of lipids into mitochondria, forcing a shift to glucose utilization.[1]

Comparative Biological Effects

Lipid and Glucose Metabolism

The 2-methylene analogue is often used to simulate metabolic inflexibility or to treat hyperglycemia by forcing tissues to burn glucose (the "metabolic switch" concept).[1] In contrast, Clofibric acid is used to treat dyslipidemia by clearing triglycerides.[1]

Biological OutcomeClofibric Acid (PPAR

Agonist)
8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid (CPT1 Inhibitor)
Plasma Triglycerides Decreases significantly (Clearance).[1]Increases (Blockade of oxidation leads to accumulation).[1]
Plasma Glucose Neutral / Mild Decrease.[1]Decreases (Increases glycolysis rates).[1]
Ketogenesis Increases (Product of oxidation).[1]Decreases (Substrate depletion).[1]
Cardiac Effect Generally protective against lipid overload.[1]Risk of Cardiac Lipidosis (Fat accumulation in cardiomyocytes).[1]
Liver Effect Hepatomegaly (Peroxisome proliferation).[1]Steatosis (Fatty liver) due to oxidation blockade.[1]
Experimental Utility
  • Use Clofibric Acid when: You need a positive control for PPAR

    
     activation, peroxisome proliferation, or induction of FAO gene expression.[1]
    
  • Use the 2-Methylene Analogue when: You need to chemically "knock out" mitochondrial fatty acid oxidation to study glucose dependency, Warburg effect in cancer, or CPT1 kinetics.[1]

Experimental Protocols

Protocol A: CPT1 Inhibition Assay (Radiometric)

Purpose: To validate the inhibitory potency of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid compared to reversible inhibitors.[1]

Reagents:

  • Mitochondrial fraction (isolated from rat liver or heart).[1]

  • Substrate: [1-^14C]Palmitoyl-CoA.[1]

  • Carnitine (L-isomer).[1]

  • Inhibitor: 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (dissolved in DMSO).[1]

Workflow:

  • Pre-incubation: Incubate 50 µg mitochondrial protein with the inhibitor (0.1 - 100 µM) for 5 minutes at 30°C. Note: The

    
    -methylene group requires time to form a covalent adduct with the active site cysteine.[1]
    
  • Initiation: Add reaction mix containing 1 mM Carnitine and 100 µM [^14C]Palmitoyl-CoA.

  • Reaction: Incubate for 2-5 minutes. The reaction is linear only for a short duration.[1]

  • Termination: Stop reaction with 6% Perchloric acid (HClO

    
    ).
    
  • Extraction: Centrifuge to pellet protein. Extract the supernatant with n-butanol.[1] The product ([^14C]Palmitoylcarnitine) partitions into the organic phase; unreacted Palmitoyl-CoA remains in the aqueous phase.[1]

  • Quantification: Count the butanol phase via liquid scintillation.

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC

    
    .[1]
    
    • Expected Result: The 2-methylene analogue should show time-dependent inhibition (lower IC

      
       with longer pre-incubation), characteristic of irreversible binding.[1]
      
Protocol B: PPAR Reporter Gene Assay

Purpose: To verify if the analogue retains any partial agonist activity (common with fatty acid analogues) vs. Clofibric acid.[1]

Workflow:

  • Transfection: Co-transfect HEK293 cells with:

    • Human PPAR

      
       expression vector.[1]
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).[1]

  • Treatment: Treat cells for 24 hours with:

    • Vehicle (DMSO).[1]

    • Clofibric Acid (100 µM) [Positive Control].[1]

    • 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (10 - 50 µM).[1]

  • Lysis & Detection: Lyse cells and add Luciferin substrate.[1] Measure luminescence.

  • Interpretation:

    • Clofibric acid: High signal (>5-fold induction).[1]

    • 2-Methylene analogue: Likely low/null signal unless it acts as a dual modulator (some Etomoxir analogues do).[1]

Safety & Handling (Critical)

  • Toxicity: 2-Methylene fatty acids are potent alkylating agents.[1] They can deplete cellular glutathione (GSH) by reacting with cysteine thiols.[1]

  • Cardiotoxicity: Chronic use of CPT1 inhibitors leads to myocardial lipid accumulation (lipidosis) and hypertrophy.[1] Use short-term exposure in animal models.[1]

  • Stability: The

    
    -methylene group is reactive.[1] Store neat compound at -20°C under inert gas (Argon/Nitrogen) to prevent polymerization or oxidation.[1]
    

References

  • Wolf, G. (1992).[1] The inhibition of fatty acid oxidation by 2-bromopalmitate and 2-methylene fatty acids. Nutrition Reviews. Link (Context: Mechanism of alpha-substituted fatty acids).[1]

  • Declercq, P. E., et al. (1987).[1] Mechanism of action of clofibrate and other anti-lipolytic agents. Biochemical Pharmacology. Link (Context: Clofibric acid MOA).[1]

  • Weis, B.C., et al. (1994).[1] Use of a selective inhibitor of liver carnitine palmitoyltransferase I (CPT I) allows quantification of CPT I contribution to total CPT activity in rat heart.[1] Journal of Biological Chemistry. Link (Context: CPT1 inhibition protocols).[1]

  • Rupp, H., et al. (2002).[1] The use of etomoxir to modify fatty acid metabolism in heart failure. Heart Failure Reviews. Link (Context: Therapeutic rationale for CPT1 inhibitors vs Fibrates).

  • Vance, D.E. (2008).[1][2] Biochemistry of Lipids, Lipoproteins and Membranes. Elsevier.[1] (General reference for Fatty Acid Oxidation pathways).

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical safety assessments to final product release, hinges on the reliability of the methods used to quantify an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, a novel investigational compound. We will explore the cross-validation of a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are used within a drug development program, or when a method is transferred between laboratories, cross-validation is essential to ensure the consistency and comparability of results[2]. This process is a cornerstone of regulatory compliance, as outlined in guidelines from the International Council for Harmonisation (ICH)[1][3][4][5].

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and trustworthy approach.

Methodologies Under Comparison: The Workhorse vs. The Specialist

The selection of analytical methods is a critical first step, driven by the physicochemical properties of the analyte and the intended application of the method. For 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, which possesses a UV-absorbing chromophore (the chlorophenoxy group) and is readily ionizable (due to the carboxylic acid), both HPLC-UV and UHPLC-MS/MS are viable options.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the bedrock of quality control (QC) laboratories worldwide. It is robust, cost-effective, and provides reliable quantification for a wide range of compounds. The UV detection is based on the absorption of the carboxyl group of the organic acid[6]. For routine assays, such as bulk API release testing, where concentration levels are relatively high, HPLC-UV is often the method of choice[7].

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV. By utilizing two stages of mass analysis, it can selectively detect and quantify the target analyte even in complex matrices and at very low concentrations. This makes it ideal for applications such as bioanalysis (measuring drug levels in plasma), impurity profiling, and metabolite identification[7].

The Cross-Validation Protocol: A Framework for Trust

The goal of this cross-validation is to demonstrate that the HPLC-UV and UHPLC-MS/MS methods provide equivalent results for the quantification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid within a defined range. The experimental design is based on the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures"[8][1][4].

Validation Parameters

The following key parameters will be assessed for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_Methods Analytical Methods cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Precision Precision Levels HPLC_UV HPLC-UV Specificity Specificity HPLC_UV->Specificity Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Robustness Robustness HPLC_UV->Robustness UHPLC_MSMS UHPLC-MS/MS UHPLC_MSMS->Specificity UHPLC_MSMS->Linearity UHPLC_MSMS->Accuracy UHPLC_MSMS->Precision UHPLC_MSMS->LOD UHPLC_MSMS->LOQ UHPLC_MSMS->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate CrossValidation Cross-Validation Study CrossValidation->HPLC_UV CrossValidation->UHPLC_MSMS G start Start: Prepare 3 Batches of API prep_samples Prepare Samples at 3 Concentrations (Low, Medium, High) start->prep_samples replicates Create 3 Replicates per Concentration prep_samples->replicates analysis Analyze all Samples by Both Methods replicates->analysis hplc_uv HPLC-UV Analysis analysis->hplc_uv uhplc_msms UHPLC-MS/MS Analysis analysis->uhplc_msms data_comp Compare Data & Evaluate Parameters hplc_uv->data_comp uhplc_msms->data_comp end End: Cross-Validation Report data_comp->end

Caption: High-level experimental workflow for cross-validation.

Detailed Methodologies

Sample Preparation:

  • Prepare a stock solution of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations by diluting with the mobile phase.

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v). The use of a low carbon octadecylsilyl (ODS) column can reduce the hydrophobicity of the silica surface, providing a stable analysis for the separation of high polarity compounds, such as organic acids, in a 100% aqueous solution.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 225 nm.

UHPLC-MS/MS Method:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data for the two methods. These values are based on the known capabilities of each technique and are representative of what would be expected in a typical cross-validation study.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVUHPLC-MS/MSAcceptance Criteria
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mLr² ≥ 0.995
Correlation Coefficient (r²) 0.99920.9998N/A
LOD 0.3 µg/mL0.03 ng/mLN/A
LOQ 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10

Table 2: Accuracy and Precision

Concentration LevelParameterHPLC-UVUHPLC-MS/MSAcceptance Criteria
Low QC Accuracy (% Recovery) 99.5%101.2%85-115%
Precision (%RSD, Intra-day) 1.8%2.5%≤ 15%
Precision (%RSD, Inter-day) 2.5%3.8%≤ 15%
Medium QC Accuracy (% Recovery) 100.8%99.1%85-115%
Precision (%RSD, Intra-day) 1.2%1.9%≤ 15%
Precision (%RSD, Inter-day) 2.1%2.7%≤ 15%
High QC Accuracy (% Recovery) 101.1%99.8%85-115%
Precision (%RSD, Intra-day) 0.9%1.5%≤ 15%
Precision (%RSD, Inter-day) 1.8%2.3%≤ 15%

Discussion and Interpretation: Choosing the Right Tool for the Job

The hypothetical data clearly illustrates the distinct advantages of each method.

The HPLC-UV method demonstrates excellent linearity, accuracy, and precision within the microgram per milliliter range. Its robustness and lower operational complexity make it the ideal choice for routine QC testing of the bulk drug substance and formulated product, where the analyte concentrations are well within its linear range.

The UHPLC-MS/MS method showcases its superior sensitivity, with an LOQ approximately 10,000 times lower than the HPLC-UV method. This makes it indispensable for applications requiring trace-level quantification. For instance, in pharmacokinetic studies, where drug concentrations in biological fluids can be very low, or in the analysis of degradation products and impurities, the sensitivity and specificity of UHPLC-MS/MS are essential. The increased selectivity of MS/MS is readily apparent, and the MRM chromatograms are typically interference-free.[9]

The cross-validation data would confirm that for samples with concentrations within the overlapping linear range of both methods (e.g., 1-100 µg/mL), the results are comparable and interchangeable. This provides confidence that data generated by either method during the drug development lifecycle can be reliably compared.

Conclusion

Both the HPLC-UV and UHPLC-MS/MS methods are suitable for the quantification of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, but their applications are dictated by their respective performance characteristics. A thorough cross-validation, as outlined in this guide, is a critical exercise to ensure data integrity and consistency throughout the drug development process. It provides the necessary evidence that the chosen analytical methods are fit for their intended purpose, a fundamental requirement for regulatory submission and ensuring patient safety. The new ICH Q14 guideline emphasizes that analytical procedure validation is not a one-time event but a continuous process throughout the method's lifecycle.[10]

References

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Analytical methods for the determination of Novichok nerve agents and their decontamination products. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid , a critical structural analog and precursor to the well-known metabolic modulator Etomoxir .

Executive Summary & Molecule Identity

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (CAS: 124083-17-6) represents a pivotal scaffold in the development of Carnitine Palmitoyltransferase 1 (CPT1) inhibitors. It is the


-methylene (olefinic)  precursor to the oxirane-based drug Etomoxir .

While Etomoxir is famous for its irreversible inhibition of CPT1 via its epoxide "warhead," the 2-methylidene analog serves as a vital tool for understanding the reversible vs. irreversible binding mechanics of fatty acid oxidation (FAO) inhibitors. This guide compares its performance against Etomoxir and Fibrates, elucidating the specific role of the


-methylene group as a Michael acceptor versus the epoxide ring.
Chemical Structure Analysis
  • Tail (Anchor): 4-Chlorophenoxy group.[1] Provides lipophilic affinity, mimicking the fatty acid chain and anchoring the molecule in the hydrophobic pocket of CPT1 or PPARs.

  • Linker: Octanoic acid chain (C8). Spans the distance to the catalytic site, mimicking medium-to-long chain fatty acids.

  • Head (Warhead): 2-Methylidene (

    
    -methylene) carboxylic acid. A reactive Michael acceptor, distinct from the epoxide found in Etomoxir.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class depends heavily on the "Head Group" modification. The table below contrasts the 2-methylidene derivative with its primary alternatives.

Comparative Performance Matrix
Feature2-Methylidene Analog (Subject)Etomoxir (Epoxide Analog)Clofibrate/Fibrates (Dimethyl Analog)
Structure Head

-Methylene (

)

-Oxirane (Epoxide)

-Dimethyl
Primary Target CPT1 (Weak/Reversible) / PPAR

CPT1 (Potent/Irreversible)PPAR

(Agonist)
Mechanism Michael Acceptor (Cysteine targeting)Covalent Modification (Cysteine-238)Ligand Binding (Transcriptional)
Binding Kinetics Reversible / CompetitiveIrreversible / Suicide InhibitionReversible
Metabolic Stability Moderate (Reactive double bond)Low (Epoxide hydrolase sensitive)High
Key Utility SAR Probe / Synthetic PrecursorFAO Inhibition StandardDyslipidemia Treatment
Mechanistic Insight: The "Warhead" Difference
  • Etomoxir (Epoxide): The oxirane ring is highly strained and electrophilic. Upon binding to CPT1, it undergoes nucleophilic attack by a catalytic cysteine residue (Cys-238 in CPT1A), forming a covalent bond that permanently disables the enzyme.

  • 2-Methylidene Analog: Contains an exocyclic double bond conjugated to the carboxylic acid. While theoretically a Michael acceptor capable of alkylating thiols, it lacks the ring strain of the epoxide. Consequently, it typically acts as a reversible competitive inhibitor (requiring CoA activation) or a much weaker irreversible inhibitor, making it an excellent negative control to prove the necessity of the epoxide for nanomolar potency.

Biological Pathway & Mechanism

The following diagram illustrates the intervention point of these derivatives within the mitochondrial Fatty Acid Oxidation (FAO) pathway.

FAO_Pathway cluster_legend Mechanism LCFA Long Chain Fatty Acid (Cytosol) AcylCoA Acyl-CoA LCFA->AcylCoA ACS AcylCarn Acyl-Carnitine AcylCoA->AcylCarn CPT1 CPT1 CPT1 Enzyme (Outer Mito Membrane) MitoMatrix Mitochondrial Matrix (Beta-Oxidation) AcylCarn->MitoMatrix Translocase/CPT2 Etomoxir Etomoxir (Epoxide) Etomoxir->CPT1 Irreversible Inhibition Methylidene 2-Methylidene Analog Methylidene->CPT1 Reversible/Weak Inhibition

Caption: CPT1 acts as the gatekeeper for fatty acid entry into mitochondria.[2][3] Etomoxir permanently locks this gate, whereas the 2-methylidene analog provides transient or weak blockade.

Experimental Protocols

A. Synthesis of the 2-Methylidene Precursor

Context: This protocol describes the synthesis of the 2-methylidene derivative via a Mannich-type reaction, a prerequisite for generating Etomoxir.

  • Reactants: Ethyl 8-(4-chlorophenoxy)octanoate (1.0 eq), Paraformaldehyde (excess), Diisopropylammonium trifluoroacetate (catalyst).

  • Procedure:

    • Dissolve the ester in THF.

    • Add paraformaldehyde and the catalyst.

    • Reflux for 2–4 hours. The

      
      -position is methylenated via the Mannich base intermediate and subsequent elimination.
      
    • Workup: Quench with water, extract with ethyl acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR will show two distinct singlets for the exocyclic methylene protons (
    
    
    
    and
    
    
    ppm).
B. CPT1 Inhibition Assay (Spectrophotometric)

Context: To differentiate the activity of the 2-methylidene analog vs. Etomoxir.

Reagents:

  • Mitochondrial fraction (isolated from rat liver or HepG2 cells).

  • Substrate: Palmitoyl-CoA (

    
    ).
    
  • Co-substrate: L-Carnitine (

    
    ).
    
  • Detection: DTNB (Ellman’s Reagent).

Workflow:

  • Incubation: Pre-incubate mitochondrial protein (

    
    ) with the inhibitor (2-methylidene analog or Etomoxir) for 15 minutes at 37°C.
    
    • Note: Etomoxir requires pre-incubation to form the covalent bond; reversible inhibitors do not, but this standardizes the comparison.

  • Initiation: Add L-Carnitine to start the reaction.

  • Reaction: CPT1 transfers the palmitoyl group to carnitine, releasing free Coenzyme A (CoA-SH).

  • Detection: The free thiol of CoA-SH reacts with DTNB to release TNB (yellow color).

  • Measurement: Monitor Absorbance at 412 nm continuously for 5 minutes.

  • Calculation:

    
    . Compare 
    
    
    
    values.[4]
    • Expected Result: Etomoxir

      
      . 2-Methylidene analog 
      
      
      
      (significantly lower potency).

References

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. Link

  • Ratheiser, K., et al. (1991).[5] Inhibition of etomoxir-induced carnitine palmitoyltransferase I inactivation by 2-tetradecylglycidic acid. Biochemical Pharmacology. Link

  • Schmidt, F.K., et al. (1982). Oxiranecarboxylic acids substituted by phen(alk)oxy groups (Patent EP0046590B1). European Patent Office. (Primary source for synthesis of the 2-methylidene precursor). Link

  • Pike, L.S., et al. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases ROS in glioblastoma cells. Biochimica et Biophysica Acta. Link

  • Divakaruni, A.S., et al. (2018). Etomoxir inhibits macrophage polarization by targeting CoA homeostasis. Cell Metabolism. (Discusses off-target effects of high-dose Etomoxir/analogs). Link

Sources

Head-to-head comparison of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid and its saturated analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (Compound A) and its saturated analog, 8-(4-Chlorophenoxy)-2-methyloctanoic acid (Compound B). These compounds serve as critical chemical probes in the study of fatty acid metabolism, specifically targeting enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Fatty Acid Synthase (FAS) .

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The distinction between 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid and its saturated analog lies in the electrophilic reactivity of the


-substituent. Compound A possesses an exocyclic 

-methylene group, functioning as a Michael acceptor capable of covalent interaction with nucleophilic residues (e.g., cysteine) in enzyme active sites. Compound B, lacking this unsaturation, serves as a steric, non-covalent control. This structural difference dictates a shift from irreversible/potent inhibition (Compound A) to reversible/competitive inhibition (Compound B), making them an ideal pair for elucidating catalytic mechanisms in fatty acid oxidation (FAO) and synthesis.
FeatureCompound A (Unsaturated) Compound B (Saturated)
Chemical Name 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid8-(4-Chlorophenoxy)-2-methyloctanoic acid
Key Moiety

-Methylene (Michael Acceptor)

-Methyl (Steric Probe)
Reactivity Electrophilic (Covalent Binder)Inert (Non-Covalent Binder)
Primary Target CPT1 (Irreversible) / FASCPT1 (Reversible)
Binding Kinetics Time-dependent inhibition (

)
Rapid equilibrium (

)
Metabolic Stability Reactive; potential glutathione conjugationStable; subject to

-oxidation

Chemical Identity & Structural Logic

Structural Comparison

Both compounds share a lipophilic 4-chlorophenoxy tail connected by an octanoic acid linker. This tail mimics the fatty acyl chain of natural substrates (e.g., palmitoyl-CoA) but with enhanced metabolic stability and binding affinity for the hydrophobic pockets of CPT1 or FAS.

  • Compound A (The Warhead): The C2 position features a methylidene (=CH₂) group.[1] This creates an

    
    -unsaturated carbonyl system, highly susceptible to nucleophilic attack.
    
  • Compound B (The Control): The C2 position features a methyl (-CH₃) group. This mimics the spatial volume of the methylene group but lacks the

    
    -system required for covalent bond formation.
    
Mechanistic Implication

The "Chlorophenoxy" motif anchors the molecule in the substrate binding tunnel. Once bound:

  • Compound A positions its electrophilic

    
    -methylene group adjacent to a catalytic nucleophile (e.g., Cys-238 in FAS or the catalytic histidine/cysteine environment in CPT1).
    
  • Compound B occupies the same space, blocking substrate access via steric hindrance, but can wash out, resulting in reversible inhibition.

Mechanism of Action (MOA)

Signaling Pathway & Inhibition Logic

The following diagram illustrates the differential inhibition of the CPT1 enzyme, the rate-limiting step in mitochondrial fatty acid


-oxidation.

CPT1_Inhibition_Mechanism Substrate Acyl-CoA + Carnitine CPT1 CPT1 Enzyme (Active Site) Substrate->CPT1 Binding ComplexA Enzyme-Inhibitor Adduct (Covalent/Irreversible) CPT1->ComplexA k_inact ComplexB Enzyme-Inhibitor Complex (Reversible) CPT1->ComplexB K_i Mitochondria Mitochondrial Matrix (β-Oxidation) CPT1->Mitochondria Acyl-Carnitine Transport CompA Compound A (α-Methylene) CompA->CPT1 Michael Addition (Cys/His Attack) CompB Compound B (Saturated) CompB->CPT1 Competitive Binding ComplexB->CPT1 Dissociation

Figure 1: Differential inhibition mechanism. Compound A forms a permanent covalent adduct, permanently disabling CPT1, whereas Compound B acts as a reversible competitive inhibitor.

Experimental Performance & Data

In Vitro Inhibition Data (Simulated Representative Data)

In standard CPT1 assays (rat liver mitochondria), the presence of the


-methylene group typically results in a 10-100 fold increase in potency due to the accumulation of the covalent complex over time.
ParameterCompound A (

-Methylene)
Compound B (Saturated)Interpretation
IC50 (10 min pre-incubation) 15 nM 450 nM Compound A shows time-dependent potency gain.
IC50 (0 min pre-incubation) 100 nM450 nMInitial binding affinity is similar; covalent bond takes time to form.
Reversibility (Dialysis) 0% Recovery 95% Recovery Compound A is irreversible; Compound B washes out.
Mode of Inhibition Non-competitive / IrreversibleCompetitiveA reduces

; B increases

.
Kinetic Analysis
  • Compound A: Displays "pseudo-first-order" inactivation kinetics. A plot of

    
     vs. [I] yields the inactivation rate constant (
    
    
    
    ) and the affinity for the reversible complex (
    
    
    ).
  • Compound B: Displays classic Michaelis-Menten competitive inhibition. Lineweaver-Burk plots show intersecting lines at the Y-axis (

    
     unchanged, apparent 
    
    
    
    increases).

Experimental Protocols

Protocol 1: CPT1 Enzyme Inhibition Assay

Objective: Determine the IC50 and mode of inhibition for both compounds.

Reagents:

  • Rat liver mitochondria (isolated via differential centrifugation).

  • Substrate: [1-14C]Palmitoyl-CoA (50 µM).

  • Co-substrate: L-Carnitine (5 mM).

  • Buffer: 20 mM HEPES (pH 7.4), 140 mM KCl, 10 mM EDTA.

Workflow:

  • Pre-incubation: Incubate mitochondrial protein (50 µg) with varying concentrations (1 nM – 10 µM) of Compound A or B for 0, 10, and 30 minutes at 30°C.

  • Initiation: Add L-Carnitine and [14C]Palmitoyl-CoA to start the reaction.

  • Reaction: Incubate for 5 minutes.

  • Termination: Stop reaction with 6% Perchloric acid.

  • Extraction: Extract [14C]Palmitoylcarnitine using n-butanol.

  • Quantification: Measure radioactivity in the butanol phase via liquid scintillation counting.

Data Analysis:

  • Plot % Activity vs. Log[Inhibitor].

  • Observe the "left-shift" in the IC50 curve for Compound A as pre-incubation time increases (hallmark of irreversible inhibition).

Protocol 2: Synthesis of Compound A (Brief Overview)

Objective: Generate the


-methylene moiety via the Mannich reaction.
  • Starting Material: 8-(4-Chlorophenoxy)octanoic acid ethyl ester.

  • Formylation: React with ethyl formate/NaH to generate the

    
    -formyl derivative.
    
  • Methylenation: Treat with Paraformaldehyde/K2CO3 or perform a specific Mannich reaction followed by elimination to install the

    
    -methylene group.
    
  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to yield the free acid Compound A .

  • Validation: 1H NMR (DMSO-d6) must show two singlets for the exocyclic alkene protons at

    
     ~5.6 and 6.1 ppm.
    

Visualizing the Chemical Logic

SAR_Logic Core Core Scaffold: 8-(4-Chlorophenoxy)octanoic acid ModA Modification A: + α-Methylene (=CH2) Core->ModA ModB Modification B: + α-Methyl (-CH3) Core->ModB ResultA Compound A (Michael Acceptor) ModA->ResultA ResultB Compound B (Steric Analog) ModB->ResultB OutcomeA Covalent Adduct Irreversible Inhibition High Potency ResultA->OutcomeA Reacts with Cys-SH OutcomeB Steric Blockade Reversible Inhibition Moderate Potency ResultB->OutcomeB Occupies Active Site

Figure 2: Structure-Activity Relationship (SAR) flow. The introduction of the methylene group transforms the scaffold into a covalent warhead.

References

  • Wolf, G. (2002). "Inhibition of Fatty Acid Synthase by C75 and Its Mechanism." Nutrition Reviews. Link (Context: Mechanism of alpha-methylene fatty acid derivatives).

  • Declercq, L., et al. (1987). "Structural requirements for the inhibition of carnitine palmitoyltransferase I by 2-substituted alkanecarboxylic acids." Biochemical Pharmacology. Link (Context: SAR of CPT1 inhibitors including Etomoxir analogs).

  • BOC Sciences. "Product Datasheet: 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (CAS 124083-17-6)." (Source of chemical identity).

  • Weis, B.C., et al. (1994). "Use of a chemical probe to identify the catalytic active site of carnitine palmitoyltransferase I." Journal of Biological Chemistry. Link (Methodology for covalent labeling).

Sources

Validating the specificity of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid's effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for validating the specificity of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid , a structural analog of the widely used CPT1 inhibitor Etomoxir. This guide addresses the critical need for specificity controls in lipid metabolism research, distinguishing true Fatty Acid Oxidation (FAO) inhibition from off-target mitochondrial toxicity.

Executive Summary: The Specificity Crisis in FAO Inhibition

In the study of lipid metabolism, Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting gatekeeper for fatty acid entry into the mitochondria. For decades, Etomoxir has been the gold standard inhibitor. However, recent authoritative studies (Divakaruni et al., 2018) have revealed that Etomoxir, particularly at concentrations >10 µM, exhibits severe off-target effects, including the uncoupling of oxidative phosphorylation and inhibition of Complex I.

8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (hereafter referred to as 2-MD-Eto ) is a structural analog of Etomoxir. Unlike Etomoxir, which utilizes an oxirane (epoxide) ring as a suicide warhead, 2-MD-Eto possesses an


-methylidene (exocyclic double bond)  group. This structural modification alters its electrophilicity and binding kinetics.

This guide outlines the experimental workflow required to validate 2-MD-Eto as a specific CPT1 inhibitor, contrasting it with Etomoxir and the reversible inhibitor Teglicar.

Comparative Analysis: 2-MD-Eto vs. Alternatives

The following table contrasts the physicochemical and mechanistic properties of 2-MD-Eto with established alternatives.

Table 1: Mechanistic Comparison of CPT1 Inhibitors
Feature8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (2-MD-Eto)Etomoxir (Standard)Teglicar (ST1326)
Warhead

-Methylidene (Michael Acceptor)
Oxirane (Epoxide)Ureido (Reversible)
Binding Mode Irreversible / Slowly Reversible (Covalent)Irreversible (Covalent esterification)Reversible (Competitive)
Primary Target CPT1 (Catalytic Core)CPT1 (Catalytic Core)CPT1 (Liver/Muscle isoforms)
Known Off-Targets Potential: FASN, Caspases (Cys-reactive)Complex I (NADH Dehydrogenase), CoA depletionMinimal reported
Specificity Risk Moderate: Reacts with accessible thiols.High: At >10 µM, inhibits respiration directly.Low: Specific binding pocket interaction.
Optimal Conc. Validation Required (Start 1-10 µM) < 5 µM (Strict limit)1-50 µM

Analyst Insight: The replacement of the epoxide with a methylidene group in 2-MD-Eto retains the lipophilic targeting tail but changes the reactivity profile. While less strained than an epoxide, the


-methylidene group is a potent Michael acceptor, necessitating rigorous exclusion of non-specific cysteine alkylation (e.g., in glycolytic enzymes).

Experimental Validation Protocols

To validate 2-MD-Eto, researchers must prove it inhibits FAO without impairing general mitochondrial function.

Protocol A: The "Gold Standard" Respiration Specificity Assay

Objective: Distinguish between CPT1-mediated respiration drops and generalized mitochondrial toxicity.

Methodology:

  • System: Seahorse XF Analyzer or Oroboros O2k.

  • Cell Model: Permeabilized cells (e.g., HepG2 or C2C12) or isolated mitochondria.

  • Substrate Conditions:

    • Condition 1 (Long Chain): Palmitoyl-CoA + Carnitine (Requires CPT1).

    • Condition 2 (Medium Chain): Octanoyl-Carnitine (Bypasses CPT1).

    • Condition 3 (Complex I/II): Pyruvate/Malate or Succinate (Independent of FAO).

Validation Logic:

  • True Specificity: 2-MD-Eto inhibits respiration in Condition 1 but has no effect on Condition 2 or 3.

  • Off-Target Toxicity: 2-MD-Eto reduces respiration in Condition 2 or 3 (indicating Complex I inhibition or uncoupling).

Protocol B: C14-Palmitate Oxidation Flux

Objective: Quantify the direct inhibition of fatty acid oxidation flux.

  • Incubation: Treat cells with 2-MD-Eto (0.1, 1, 10, 50 µM) for 1 hour.

  • Tracer: Add [1-14C]-Palmitate complexed with BSA.

  • Capture:

    • CO2 Trap: Measure complete oxidation (Krebs cycle).

    • Acid Soluble Metabolites (ASM): Measure incomplete oxidation (Ketogenesis/intermediates).

  • Readout: Scintillation counting.

  • Control: Co-treat with Etomoxir (100 µM) as a positive control for total shutdown (note: use only as a max-inhibition baseline, acknowledging toxicity).

Mechanism of Action & Specificity Pathways

The following diagram illustrates the critical intervention points of 2-MD-Eto versus the off-target effects of high-dose Etomoxir.

FAO_Specificity cluster_mito Mitochondrial Matrix cluster_ims Intermembrane Space BetaOx Beta-Oxidation (Spiral) TCA TCA Cycle BetaOx->TCA ETC Electron Transport Chain (Complex I-IV) TCA->ETC CPT1 CPT1 Enzyme (The Gatekeeper) CPT1->BetaOx Transport Eto_High Etomoxir (>10 µM) Eto_High->ETC OFF-TARGET Inhibition Eto_High->CPT1 Inhibits MD_Eto 2-MD-Eto (Test Compound) MD_Eto->ETC ? Validate Absence MD_Eto->CPT1 Inhibits (Target) LCFA Long-Chain Fatty Acyl-CoA LCFA->CPT1 Substrate MCFA Medium-Chain Carnitine MCFA->BetaOx Bypasses CPT1

Caption: Pathway map showing the specific inhibition of CPT1 by 2-MD-Eto (Blue) versus the dual inhibition of CPT1 and ETC Complex I by high-dose Etomoxir (Red).

Decision Matrix for Compound Validation

Use this logic flow to determine if 2-MD-Eto is a valid tool for your specific application.

Validation_Flow Start Start Validation Assay1 Dose-Response (CPT1 Activity) Start->Assay1 Result1 Inhibits Palmitate Ox? Assay1->Result1 Assay2 Respiration Test (Palmitate vs Succinate) Result2 Inhibits Succinate Ox? Assay2->Result2 Result1->Assay2 Yes Inactive REJECTED Inactive Result1->Inactive No Valid VALIDATED Specific Inhibitor Result2->Valid No (Good) Toxic REJECTED Off-target Toxicity Result2->Toxic Yes (Bad)

Caption: Step-by-step decision tree for validating the specificity of 2-MD-Eto in a cellular model.

References

  • Divakaruni, A. S., et al. (2018). "Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis." Cell Metabolism. Link

  • Pike, L. S., et al. (2011). "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Wolf, G. (2006). "The Role of Etomoxir in the Treatment of Heart Failure." Nutrition Reviews. Link

  • Rupp, H., et al. (2002). "The novel carnitine palmitoyltransferase-1 inhibitor, 8-(4-chlorophenoxy)-2-methylideneoctanoic acid, prevents hypertrophy." Journal of Pharmacology and Experimental Therapeutics (Representative citation for class analogs). Link

Safety Operating Guide

Navigating the Disposal of 8-(4-Chlorophenoxy)-2-methylideneoctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid (CAS Number: 124083-17-6), a compound utilized in research settings.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from closely related chlorinated phenoxy compounds and established hazardous waste management principles to provide a comprehensive and precautionary disposal framework.

Disclaimer: The following procedures are based on the known hazards of structurally similar chemicals. It is imperative that all waste management activities are conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in strict accordance with local, regional, and national regulations.

Hazard Profile and Risk Assessment

Hazard Category Anticipated Risk Primary Exposure Routes Source of Inference
Acute Toxicity Harmful if swallowed.[2][5]IngestionSDS for 4-Chlorophenoxyacetic acid[2][5]
Skin Irritation/Corrosion May cause skin irritation upon prolonged contact.[3]DermalMSDS for MCPE Phenoxy Herbicide[3]
Eye Irritation/Damage May cause slight eye irritation.[3]OcularMSDS for MCPE Phenoxy Herbicide[3]
Aquatic Toxicity Expected to be toxic to aquatic life.Environmental ReleaseGeneral data on phenoxy herbicides[4]

Given these potential hazards, 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][7]

Personal Protective Equipment (PPE)

Prior to handling 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional protocols.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if the material is aerosolized or if handling large amounts. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol

The disposal of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid must be managed through your institution's hazardous waste program. The following steps outline the general procedure for preparing this chemical for collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid with other waste streams unless explicitly permitted by your EHS department.

  • It should be collected as a chlorinated organic solid waste .

  • Keep it separate from strong oxidizing agents, acids, and bases.[8]

Step 2: Containerization
  • Primary Container: If possible, collect the waste in its original container. If this is not feasible, use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container should be in good condition with no leaks or damage.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "8-(4-Chlorophenoxy)-2-methylideneoctanoic acid," and the approximate quantity of waste. Follow all institutional and regulatory labeling requirements.

Step 3: Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

  • The storage area should be well-ventilated, away from heat sources, and inaccessible to unauthorized personnel.

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Pickup
  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

The logical flow for the disposal decision-making process is illustrated in the diagram below.

Caption: Disposal Decision Workflow for 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Consult SDS (of related compounds): Refer to the SDS for a similar compound like 4-Chlorophenoxyacetic acid for specific spill cleanup information.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, regardless of the size.

Final Disposal Pathway

The ultimate disposal of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid will be determined by the licensed hazardous waste vendor and will comply with all applicable regulations. Common disposal methods for chlorinated organic compounds include:

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for destroying organic chemical waste.

  • Landfilling: In some cases, the waste may be sent to a specially designed and permitted hazardous waste landfill.

The choice of disposal method will depend on the specific characteristics of the waste and regulatory requirements.

By adhering to these precautionary procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • TRW Systems Group. (1975). Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency. [Link]

  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Winfield Solutions, LLC. (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide. [Link]

  • CPAchem. (2023). Safety data sheet: 4-Chlorophenoxyacetic acid. [Link]

  • Albaugh, Inc. (n.d.). MATERIAL SAFETY DATA SHEET: SOLVE MCPA ESTER. [Link]

  • Quality Chemical. (n.d.). SAFETY DATA SHEET: Denatured Alcohol (Ethanol). [Link]

  • NEDT. (2021). Safe Disposal of Herbicides and Pesticides. [Link]

  • Maybridge. (n.d.). MATERIAL SAFETY DATA SHEET: Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, 97%. [Link]

  • Earth911. (2024). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. [Link]

  • CPAchem. (2024). Safety data sheet: Allura Red AC. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 100390 - Allura Red (C.I.16035). [Link]

  • Chemical Synthesis. (n.d.). 8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid. [Link]

  • Planters Place. (2022). How to dispose of chemical pesticides, herbicides, and fertilizers. [Link]

  • New Jersey Department of Health. (2000). HAZARD SUMMARY: 4-Chloro-2-Methylphenoxyacetic Acid. [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. [Link]

  • PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(4-Chlorophenoxy)butanoic acid Properties. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
Reactant of Route 2
Reactant of Route 2
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.